5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZXURUMNAAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405623 | |
| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141187-32-8 | |
| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The document outlines the synthetic strategy, detailed experimental protocols, and expected analytical data, serving as a valuable resource for researchers in drug discovery and development.
Introduction
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The incorporation of a neopentyl (2,2-dimethylpropyl) group can influence the compound's lipophilicity and metabolic stability, making it an interesting building block for the design of novel therapeutic agents. This guide details a common and effective method for its synthesis.
Synthetic Pathway
The synthesis of this compound is typically achieved through the acid-catalyzed cyclization of 3,3-dimethylbutanoic acid and thiosemicarbazide.[1] This reaction proceeds via an acylthiosemicarbazide intermediate, which subsequently undergoes dehydrative cyclization to form the 1,3,4-thiadiazole ring.[1] Various dehydrating agents can be employed, including polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus oxychloride.[1][2] The choice of the dehydrating agent can affect the reaction conditions and overall yield.
A general reaction scheme is presented below:
3,3-Dimethylbutanoic Acid + Thiosemicarbazide → this compound
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using phosphorus oxychloride as the dehydrating agent, adapted from a similar synthesis of the 5-tert-butyl analogue.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 3,3-Dimethylbutanoic acid | 116.16 |
| Thiosemicarbazide | 91.13 |
| Phosphorus oxychloride | 153.33 |
| Dioxane | 88.11 |
| Sodium hydroxide | 40.00 |
| Water | 18.02 |
Synthesis Procedure
-
Reaction Setup: A three-liter reaction flask is equipped with a mechanical stirrer, heating mantle, dropping funnel, thermometer, and a water-cooled condenser.
-
Initial Charging: The flask is charged with 3,3-dimethylbutanoic acid (e.g., 4.4 moles) and dioxane (e.g., 1500 ml).
-
Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (e.g., 4.0 moles).
-
Addition of Dehydrating Agent: The dropping funnel is charged with phosphorus oxychloride (e.g., 5.0 moles), which is then added slowly to the well-stirred reaction mixture.
-
Reaction: The reaction mixture is stirred and heated to a temperature of 95-100°C. The reaction is monitored until the evolution of hydrogen chloride gas ceases.
-
Work-up:
-
After completion, the mixture is cooled, and the liquid phase is decanted.
-
Sufficient hot water is added to dissolve the residue in the flask.
-
The solution is cooled in an ice bath with continuous agitation.
-
A 50% aqueous solution of sodium hydroxide is slowly added until the mixture is basic.
-
-
Isolation and Purification:
-
The mixture is cooled to 20°C, and the precipitated product is collected by vacuum filtration.
-
The filter cake is washed thoroughly with water and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on the reported synthesis of a structurally similar compound.[2]
| Parameter | Value |
| Starting Amount of 3,3-Dimethylbutanoic acid | 4.4 moles |
| Starting Amount of Thiosemicarbazide | 4.0 moles |
| Starting Amount of Phosphorus oxychloride | 5.0 moles |
| Reaction Temperature | 95-100 °C |
| Theoretical Yield | (Based on thiosemicarbazide) |
| Expected Actual Yield | ~64% |
| Melting Point | To be determined |
Characterization
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.[3]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the 2,2-dimethylpropyl group and the amine protons.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups such as N-H (amine) and C=N bonds.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and purity of the compound.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Key components and their roles in the synthesis reaction.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine. Given the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide presents expected spectroscopic characteristics based on the analysis of structurally related 5-substituted-1,3,4-thiadiazol-2-amines. Detailed experimental protocols for the key spectroscopic techniques are also provided.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The biological function of these compounds is intrinsically linked to their molecular structure. Therefore, accurate structural elucidation and characterization are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide focuses on the application of these techniques to this compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These predictions are based on the known spectral data of analogous 5-alkyl and 5-substituted-1,3,4-thiadiazol-2-amines.[4][5][6][7][8]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.5 | Singlet | 2H | -NH₂ (amine protons) |
| ~2.9-3.1 | Singlet | 2H | -CH₂- (methylene protons) |
| ~1.0-1.2 | Singlet | 9H | -C(CH₃)₃ (tert-butyl protons) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C2 (carbon of the thiadiazole ring) |
| ~155-160 | C5 (carbon of the thiadiazole ring) |
| ~45-50 | -CH₂- (methylene carbon) |
| ~31-34 | -C(CH₃)₃ (quaternary carbon) |
| ~29-32 | -C(CH₃)₃ (methyl carbons) |
Solvent: DMSO-d₆
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3400 | Strong, Broad | N-H stretching of the primary amine |
| ~2960-2870 | Medium-Strong | C-H stretching of the alkyl group |
| ~1600-1640 | Medium-Strong | C=N stretching of the thiadiazole ring |
| ~1500-1550 | Medium | N-H bending of the primary amine |
| ~800-860 | Medium | C-S-C stretching of the thiadiazole ring |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~185.08 | [M]⁺ (Molecular ion) |
| ~128 | [M - C₄H₉]⁺ (Loss of the tert-butyl group) |
| ~101 | [M - C₅H₁₀N]⁺ (Fragmentation of the side chain and ring) |
| ~57 | [C₄H₉]⁺ (tert-butyl cation) |
Table 5: Predicted UV-Vis Spectral Data
| λmax (nm) | Solvent |
| ~280-320 | Ethanol |
Experimental Protocols
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method): [9][10][11][12]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[9]
-
The mixture should be homogenous.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (approximately 8-10 tons) for a few minutes to form a thin, transparent pellet.[13]
-
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum using a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
Typically, spectra are recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI): [14][15]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[14]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[16]
-
Detection: Detect the ions and record their abundance.
-
Data Processing: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Objective: To study the electronic transitions within the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[18]
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.
-
-
Data Processing: Identify the wavelength of maximum absorbance (λmax).
Visualizations
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Relationship between spectroscopic techniques and the information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. fiveable.me [fiveable.me]
- 17. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 18. repository.qu.edu.iq [repository.qu.edu.iq]
An In-depth Technical Guide to 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically significant 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. Due to a scarcity of research focused specifically on this molecule, this document extrapolates information from closely related analogs and general synthetic methodologies. This guide covers the compound's identification, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on the known profile of the broader 1,3,4-thiadiazole class. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Compound Identification and Properties
This compound, also known as 5-neopentyl-1,3,4-thiadiazol-2-amine, is a small molecule featuring a 1,3,4-thiadiazole ring substituted with an amino group and a neopentyl group. While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from similar compounds.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-neopentyl-1,3,4-thiadiazol-2-amine, (5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl)amine |
| CAS Number | 141187-32-8[1] |
| Chemical Formula | C₇H₁₃N₃S |
| Molecular Weight | 171.27 g/mol |
| Canonical SMILES | CC(C)(C)CC1=NN=C(S1)N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
| pKa | Not available |
Synthesis and Experimental Protocol
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented, with several established methods. A common and efficient approach involves the cyclization of a thiosemicarbazone derivative or a one-pot reaction between a carboxylic acid and thiosemicarbazide. The following protocol describes a general one-pot synthesis using polyphosphoric acid (PPA) or a similar condensing agent, which is applicable for the synthesis of this compound from 3,3-dimethylbutanoic acid and thiosemicarbazide.
General Synthesis Reaction
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
3,3-Dimethylbutanoic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 3,3-dimethylbutanoic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).
-
Carefully add polyphosphoric acid to the flask with stirring. The mixture will become viscous.
-
Heat the reaction mixture to 80-100°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The biological activity is often attributed to the N-C-S linkage within the thiadiazole ring.
Antimicrobial Activity
Many 2-amino-5-substituted-1,3,4-thiadiazoles exhibit significant antibacterial and antifungal properties.[3] The mechanism of action is often proposed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The neopentyl group in the target compound may influence its lipophilicity, potentially affecting its ability to penetrate microbial cell membranes.
Anticancer Activity
Certain derivatives of 2-amino-1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the inhibition of kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of similar thiadiazole derivatives, a potential mechanism of anticancer action for this compound could involve the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
References
Crystal Structure of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological significance of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates key structural features from closely related analogs and outlines detailed experimental protocols for its synthesis and crystallization.
Molecular Structure and Crystallographic Parameters of Analogous Compounds
The molecular structure of this compound consists of a central 1,3,4-thiadiazole ring, an amino group at position 2, and a neopentyl (2,2-dimethylpropyl) group at position 5. To infer the crystallographic parameters, data from structurally similar 2-amino-5-substituted-1,3,4-thiadiazole derivatives are summarized below. These analogs provide a reliable basis for predicting the molecular geometry, bond lengths, and angles of the target compound.
Table 1: Crystal Data and Structure Refinement for Analogous 2-Amino-1,3,4-Thiadiazole Derivatives
| Parameter | 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine[1] | 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine[2] | 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine[3] | 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine[4] |
| Empirical Formula | C₁₃H₁₇N₃S | C₉H₇Cl₂N₃OS | C₈H₆BrN₃S | C₉H₉N₃S |
| Formula Weight | 247.36 | 276.14 | 256.13 | 191.25 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 14.012 (3) | 16.012 (3) | 14.869 (3) | 12.284 (3) |
| b (Å) | 9.1300 (18) | 6.5840 (13) | 8.0250 (16) | 7.3730 (15) |
| c (Å) | 10.938 (2) | 11.225 (2) | 7.9480 (16) | 11.263 (2) |
| β (°) | 100.64 (3) | 105.65 (3) | 97.43 (3) | 109.09 (3) |
| Volume (ų) | 1375.2 (5) | 1139.5 (4) | 940.4 (3) | 964.0 (3) |
| Z | 4 | 4 | 4 | 4 |
| R-factor (%) | 6.6 | Not Reported | Not Reported | Not Reported |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Analogous 2-Amino-1,3,4-Thiadiazole Derivatives
| Bond/Angle | 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine[1] | 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine[2] | 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine[3] | 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine[4] |
| S1-C2 | 1.739(4) | 1.741(3) | 1.742(4) | 1.743(3) |
| S1-C5 | 1.731(4) | 1.733(3) | 1.735(4) | 1.734(3) |
| N3-N4 | 1.378(4) | 1.376(4) | 1.377(5) | 1.375(4) |
| C2-N1 | 1.319(5) | 1.321(4) | 1.320(5) | 1.322(4) |
| C2-N3 | 1.361(5) | 1.363(4) | 1.362(5) | 1.360(4) |
| C5-N4 | 1.311(5) | 1.313(4) | 1.312(5) | 1.310(4) |
| C2-S1-C5 | 86.8(2) | 86.7(1) | 86.9(2) | 86.8(1) |
| N1-C2-N3 | 120.5(4) | 120.3(3) | 120.4(4) | 120.6(3) |
| N1-C2-S1 | 121.3(3) | 121.5(2) | 121.4(3) | 121.2(2) |
| N3-C2-S1 | 118.2(3) | 118.2(2) | 118.2(3) | 118.2(2) |
| C5-N4-N3 | 112.5(3) | 112.6(3) | 112.4(4) | 112.7(3) |
| C2-N3-N4 | 119.8(3) | 119.7(3) | 119.9(4) | 119.6(3) |
The 1,3,4-thiadiazole ring in these structures is planar. The exocyclic amino group and the substituent at position 5 also tend to be coplanar with the thiadiazole ring to maximize conjugation. The crystal packing is typically stabilized by intermolecular N—H···N hydrogen bonds, forming dimers or chain motifs.[1][2][3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[5][6]
Materials:
-
3,3-Dimethylbutanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, equimolar amounts of 3,3-dimethylbutanoic acid and thiosemicarbazide are mixed.
-
Phosphorus oxychloride (or polyphosphate ester) is added cautiously as a dehydrating and cyclizing agent.
-
The mixture is refluxed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The acidic solution is neutralized by the dropwise addition of a saturated sodium bicarbonate solution until a precipitate is formed.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent, such as ethanol-water, to yield crystalline this compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.
Procedure:
-
Dissolve the purified product in a minimum amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like DMF/water) with gentle heating.[7]
-
Allow the solution to cool slowly to room temperature.
-
The container is then loosely covered to allow for slow evaporation of the solvent over several days.
-
Colorless, needle-like or prismatic crystals are expected to form.
Potential Biological Signaling Pathway
Derivatives of 2-amino-1,3,4-thiadiazole have been shown to exhibit a range of biological activities, including anticancer properties. One of the identified mechanisms of action is the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which is a key signaling cascade involved in cell proliferation, differentiation, and survival.[8] Inhibition of the ERK1/2 pathway can lead to cell cycle arrest, typically at the G0/G1 phase.[8]
Below is a diagram illustrating the simplified ERK signaling pathway and the potential point of inhibition by a 2-amino-1,3,4-thiadiazole derivative.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, analysis of closely related compounds provides valuable insights into its expected molecular geometry and crystal packing. The synthetic route via cyclization of 3,3-dimethylbutanoic acid and thiosemicarbazide is a well-established and efficient method for its preparation. Furthermore, the potential for this class of compounds to modulate critical cellular signaling pathways, such as the ERK pathway, underscores its importance for further investigation in drug discovery and development. The experimental protocols provided herein offer a solid foundation for researchers to synthesize, crystallize, and further explore the biological activities of this promising molecule.
References
- 1. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Amino-1,3,4-thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. Its derivatives have demonstrated potent antimicrobial, antifungal, anticancer, and antiviral properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 2-amino-1,3,4-thiadiazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
A Spectrum of Biological Efficacy: Quantitative Data Summary
The biological activity of 2-amino-1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the thiadiazole ring and the amino group.[1] The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[1][2] The following tables summarize the quantitative data from various studies, highlighting the potential of these compounds against different pathological conditions.
Anticancer Activity
2-amino-1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as inosine monophosphate dehydrogenase (IMPDH), epidermal growth factor receptor (EGFR) kinase, and topoisomerase II.[1][4][5]
Table 1: In Vitro Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Glioma C6 | 23.5 | [6] |
| FABT | Lung Carcinoma A549 | 13.7 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Colon Carcinoma LoVo | 2.44 | [1] |
| Compound 2g | Breast Cancer MCF-7 | 23.29 | [1] |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (29i-k) | Breast Cancer MCF-7 | 0.77 - 3.43 | [7] |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (29i-k) | Lung Cancer A549 | 0.77 - 3.43 | [7] |
| 1,3,4-thiadiazole hybrids (32a,d) | Hepatocellular Carcinoma HePG-2 | 3.31 - 9.31 | [7] |
| 1,3,4-thiadiazole hybrids (32a,d) | Breast Cancer MCF-7 | 3.31 - 9.31 | [7] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[8] 2-Amino-1,3,4-thiadiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi.[8][9][10]
Table 2: Antibacterial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| p-chlorophenyl derivative 19 | Staphylococcus aureus | 62.5 | - | [9][11] |
| Tetranorlabdane derivative 14a | Bacillus polymyxa | 2.5 | - | [12] |
| 2-amino-1,3,4-thiadiazole derivatives 37, 38 | Bacillus subtilis | 1000 | - | [12] |
| 2-amino-1,3,4-thiadiazole derivative 38 | Escherichia coli | 1000 | - | [12] |
| Triazolo-thiadiazole derivatives 1-19 | Gram-positive & Gram-negative bacteria | 5 - 150 | - | [13] |
Table 3: Antifungal Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Phenylamino derivative 14b | Candida albicans | 36.3 | [11] |
| 2,4-dichlorophenylamino derivative 14d | Candida albicans | 32.6 | [11] |
| Triazolo-thiadiazole derivatives | Various fungi | 10 - 200 (MFC) | [13] |
Antiviral Activity
Several 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antiviral properties, particularly against Human Immunodeficiency Virus (HIV).[2][14] These compounds have shown the potential to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14]
Table 4: Anti-HIV-1 Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | HIV-1 Reverse Transcriptase | 7.50 - 20.83 | [2][14] |
Experimental Protocols: Methodologies for Biological Evaluation
The following sections provide detailed protocols for key experiments commonly used to evaluate the biological activity of 2-amino-1,3,4-thiadiazole compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 2-amino-1,3,4-thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, LoVo)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2-amino-1,3,4-thiadiazole compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-amino-1,3,4-thiadiazole derivatives against bacterial and fungal strains using the broth microdilution method.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-amino-1,3,4-thiadiazole compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC or MFC.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activities of 2-amino-1,3,4-thiadiazole derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: Hypothesized inhibition of the EGFR signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
Caption: A general workflow for the discovery and development of 2-amino-1,3,4-thiadiazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 13. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 5-Substituted-1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-substituted-1,3,4-thiadiazol-2-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document collates data on their melting points and solubility, details the experimental protocols for their determination, and presents key spectroscopic data for their characterization.
Physical and Spectroscopic Data
The physical and spectroscopic properties of 5-substituted-1,3,4-thiadiazol-2-amines are crucial for their identification, purification, and application. The following tables summarize the melting points and key spectral data for a range of these compounds, offering a comparative view of the influence of the 5-position substituent.
Melting Point and Solubility
5-Substituted-1,3,4-thiadiazol-2-amines are typically crystalline solids with relatively high melting points, indicating a stable crystal lattice. Their solubility is largely dictated by the nature of the substituent at the 5-position. Generally, these compounds are insoluble in water and non-polar organic solvents.[1] However, they exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols such as methanol and ethanol.[1]
Table 1: Melting Point and Qualitative Solubility of Selected 5-Substituted-1,3,4-thiadiazol-2-amines
| 5-Substituent | Melting Point (°C) | Qualitative Solubility |
| Phenyl | 226 | Insoluble in water and hydrocarbons; soluble in DMSO, acetone, and methanol.[2] |
| 4-Methoxyphenyl | 205 | Data not available |
| 4-Nitrophenyl | 293 | Data not available |
| 4-Bromophenyl | 226 | Insoluble in water and hydrocarbons; soluble in DMSO, acetone, and methanol.[2] |
| 4-tert-Butylphenyl | 251-253 | Insoluble in water and hydrocarbons; soluble in DMSO, acetone, and methanol.[2] |
| 3,4-Dimethoxyphenyl | 148-152 | Soluble in DMSO.[1] |
| 4-Chlorophenyl | 206-210 | Soluble in DMSO.[1] |
| 2-Nitrophenyl | 206-208 | Soluble in DMSO.[1] |
| 3,5-Dinitrophenyl | 215 | Data not available |
| 2-Amino-4-chlorophenyl | 231 | Data not available |
| Phenoxymethyl | Not specified | Data not available |
| 2-Phenylethyl | Not specified | Data not available |
| 5-(Azepan-1-yl)pyrazin-2-yl | Not specified | Data not available |
Spectroscopic Data
Spectroscopic methods are indispensable for the structural elucidation of 5-substituted-1,3,4-thiadiazol-2-amines. The following table provides characteristic spectral data for selected compounds.
Table 2: Spectroscopic Data for Selected 5-Substituted-1,3,4-thiadiazol-2-amines
| 5-Substituent | IR (cm⁻¹) | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | Mass Spec (m/z) |
| Phenyl | 3256, 2966 (NH₂), 1633 (C=N), 1508 (C=C)[3] | 7.37–7.51 (m, 5H, NH₂ & Ar-H), 7.77 (d, 2H, Ar-H) (DMSO-d₆)[3] | Data not available | 177 [M]⁺[3] |
| 4-Methoxyphenyl | 3425.58 (NH₂), 1510.26 (C=N), 1323.17 (C-N) | 3.5 (s), 8.8-9.3 (m) (DMSO-d₆) | 109-167 (aromatic carbons) (DMSO-d₆) | 238 [M]⁺ |
| 4-Chlorophenyl | 3072-3243 (NH₂), 1591 (C=N), 829 (C-S-C), 681 (C-Cl)[1] | 7.45 (s, 2H, NH₂), 7.51 (d, 2H, aromatic), 7.75 (d, 2H, aromatic) (DMSO-d₆)[1] | 128.3, 129.6, 130.3, 134.4, 155.6, 169.3 (DMSO-d₆)[1] | 212.50 [M+H]⁺[1] |
| 3,4-Dimethoxyphenyl | 3253-3346 (NH₂), 1614 (C=N), 854 (C-S-C)[1] | 3.74 (s, 6H, dimethoxy), 6.9-7.1 (m, 3H, aromatic), 7.26 (s, 2H, NH₂) (DMSO-d₆)[1] | 55, 56, 109, 112, 120, 124, 149, 150, 156, 168 (DMSO-d₆)[1] | 238 [M+H]⁺[1] |
| 2-Phenylethyl | 3270, 3110 (NH₂), 1627 (C=N)[3] | 2.96 (t, 2H, CH₂), 3.13 (t, 2H, CH₂), 6.99 (s, 2H, NH₂), 7.21-7.33 (m, 5H, Ar-H) (DMSO-d₆)[3] | Data not available | Data not available |
| Phenoxymethyl | 3661 (NH₂), 1631 (C=N)[3] | 4.63 (s, 2H, CH₂), 7.00 (s, 2H, NH₂), 7.46-8.14 (m, 5H, Ar-H) (DMSO-d₆)[3] | Data not available | Data not available |
Experimental Protocols
The following section details the methodologies for determining the key physical properties of 5-substituted-1,3,4-thiadiazol-2-amines.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this often occurs over a narrow range and is a key indicator of purity.
Methodology:
-
A small amount of the dried, crystalline 5-substituted-1,3,4-thiadiazol-2-amine is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination (Qualitative)
Qualitative solubility tests provide a general understanding of a compound's solubility in various solvents.
Methodology:
-
Approximately 10-20 mg of the 5-substituted-1,3,4-thiadiazol-2-amine is placed in a test tube.
-
About 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, hexane) is added.
-
The mixture is agitated or vortexed for 1-2 minutes.
-
The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
Spectroscopic Characterization
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amine), C=N (thiadiazole ring), and C-S bonds.
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in a molecule.
Methodology:
-
A few milligrams of the 5-substituted-1,3,4-thiadiazol-2-amine are dissolved in a deuterated solvent (commonly DMSO-d₆ due to the good solubility of these compounds).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
The chemical shifts, integration, and coupling patterns are analyzed to elucidate the molecular structure.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Methodology:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak provides the molecular weight of the compound.
Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of 5-substituted-1,3,4-thiadiazol-2-amines.
Caption: Synthetic and characterization workflow.
Caption: Physical properties analysis workflow.
References
Solubility Profile of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This compound, also known as (5-neopentyl-1,3,4-thiadiazol-2-yl)amine, is a heterocyclic compound featuring a 1,3,4-thiadiazole core.[1] The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, appearing in numerous pharmacologically active molecules.[2][3] The structural features of this compound, namely the polar 2-amino group and the non-polar 5-(2,2-dimethylpropyl) group, suggest that its solubility will be highly dependent on the nature of the solvent.
Predicted Solubility in Organic Solvents
While specific quantitative data is unavailable for this compound, the solubility of analogous compounds can provide valuable insights. For instance, a related compound, 2-amino-4-phenyl thiazole, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] The solubility in ethanol is approximately 12 mg/mL, and around 10 mg/mL in DMSO and DMF.[4] Another similar compound, 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole, is noted to be soluble in solvents like chloroform and dichloromethane.[5]
Based on these analogs, it is predicted that this compound will exhibit solubility in polar organic solvents. Due to the presence of the basic amino group, its solubility in aqueous media may be limited but could be influenced by pH. Conversely, many 5-substituted-1,3,4-thiadiazol-2-amines are reported to be almost insoluble in water.[6]
Table 1: Inferred Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Likely Soluble | Based on data for 2-amino-4-phenyl thiazole, which is soluble in DMSO and DMF.[4] |
| Polar Protic | Ethanol, Methanol | Likely Soluble | Based on data for 2-amino-4-phenyl thiazole, which has a solubility of ~12 mg/mL in ethanol.[4] |
| Non-Polar | n-hexane | Poorly Soluble | A bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide exhibited poor solubility in hexane.[7] |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble | Based on the reported solubility of 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole in these solvents.[5] |
Note: This table is predictive and based on the solubility of structurally related compounds. Experimental verification is required.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][7] The following protocol provides a general framework for determining the solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, DMSO, dichloromethane, n-hexane)
-
Vials with screw caps
-
Shaker or agitator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
-
Equilibration: Seal the vials and place them in a shaker within a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2]
-
Sedimentation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.[2]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[2]
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the analytical range of the chosen quantification method.[2]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectrophotometric method.[2]
-
Calculation: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not currently published, an informed prediction can be made based on the behavior of structurally similar compounds. It is anticipated that this compound will be soluble in polar organic solvents like DMSO, DMF, and ethanol, and less soluble in non-polar solvents. The provided shake-flask experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in various solvents, which is a critical parameter for its application in drug development and other scientific research.
References
An In-depth Technical Guide to the Acidic Stability of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for evaluating the stability of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine under acidic conditions. Due to a lack of publicly available stability studies for this specific molecule, this guide synthesizes information on the general stability of the 2-amino-1,3,4-thiadiazole scaffold and outlines representative experimental protocols and potential degradation pathways. The quantitative data and specific degradation products presented are hypothetical and for illustrative purposes.
Introduction
This compound is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class. This scaffold is a key pharmacophore in numerous medicinally important molecules, valued for its diverse biological activities and structural stability.[1][2][3][4] The 1,3,4-thiadiazole ring is generally considered to be a robust aromatic system, a characteristic supported by its synthesis often requiring strong acidic conditions.[5][6][7] However, the overall stability of a substituted derivative under various pH conditions is critical for its development as a pharmaceutical agent, influencing its shelf-life, formulation, and in vivo behavior.
This guide details the methodologies for assessing the stability of this compound in acidic environments, a process commonly referred to as forced degradation or stress testing. Such studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
Stability Profile Under Acidic Conditions
Forced degradation studies under acidic conditions are performed to accelerate the degradation of a compound and predict its long-term stability. The following sections outline a representative approach to such a study.
Hypothetical Degradation Data
A typical acid degradation study would involve exposing a solution of the compound to an acidic medium at elevated temperatures and monitoring the formation of degradants over time. The results can be summarized to determine the degradation kinetics.
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Parent Compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.7 |
| 4 | 90.5 | 6.2 | 3.3 |
| 8 | 82.1 | 11.5 | 6.4 |
| 12 | 74.3 | 16.8 | 8.9 |
| 24 | 55.2 | 31.5 | 13.3 |
Plausible Degradation Pathway
While the 1,3,4-thiadiazole ring is relatively stable, the exocyclic amino group presents a potential site for hydrolysis under strong acidic conditions. A plausible degradation pathway could involve the acid-catalyzed hydrolysis of the C-N bond at the 2-position of the thiadiazole ring, leading to the formation of the corresponding 2-hydroxy-1,3,4-thiadiazole derivative. Further degradation under harsh conditions could potentially lead to the cleavage of the thiadiazole ring itself, although this is generally less common.
Experimental Protocols
The following protocols are representative of those used in forced degradation studies for heterocyclic compounds.[8]
Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
LC-Mass Spectrometry (LC-MS) system for degradant identification
-
pH meter
-
Water bath or calibrated oven
Forced Degradation Procedure (Acid Hydrolysis)
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Stress Conditions: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 M HCl.
-
Incubation: Place the flask in a water bath maintained at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent molar amount of 0.1 M NaOH. Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Representative)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
This method should be validated to ensure it can separate the parent compound from its degradation products.
Conclusion
The 2-amino-1,3,4-thiadiazole core is generally stable, but the specific stability of this compound under acidic conditions must be empirically determined. The protocols and hypothetical data presented in this guide provide a robust framework for conducting such an investigation. A thorough forced degradation study is paramount for ensuring the quality, safety, and efficacy of any new chemical entity intended for pharmaceutical development. The identification of degradation products using techniques like LC-MS is crucial for understanding the complete stability profile of the molecule.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Anticancer Assays Using 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1][2] This document provides an overview of the application of 5-substituted-1,3,4-thiadiazol-2-amine derivatives in anticancer research, including representative data, detailed experimental protocols for key assays, and illustrations of potential mechanisms of action. While specific data for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine was not found in the reviewed literature, the following information is based on the broader class of 2-amino-1,3,4-thiadiazole derivatives and serves as a guide for investigating novel compounds within this class.
The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest by targeting various cellular pathways.[3][4] Common molecular targets include protein kinases such as Akt, topoisomerase II, and histone deacetylases.[3][4] In vitro studies are crucial for the initial screening and characterization of the anticancer potential of these compounds.
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as anticancer agents.
| Compound Structure | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon) | 2.44 | Cisplatin |
| MCF-7 (breast) | 23.29 | Doxorubicin | |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (lung) | Not specified | Not specified |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Not specified | Not specified | Not specified |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine/benzyl piperidine moieties | MCF-7 (breast) | 2.32 - 8.35 | 5-Fluorouracil |
| HepG2 (liver) | 2.32 - 8.35 | 5-Fluorouracil | |
| N-(5-methyl-[3][5][6]thiadiazol-2-yl)-propionamide | HepG2 (liver) | 9.4 µg/mL | Doxorubicin |
| HL-60 (leukemia) | 9.4 - 97.6 µg/mL | Doxorubicin | |
| MCF-7 (breast) | 9.4 - 97.6 µg/mL | Doxorubicin | |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast) | 120 - 160 | Not specified |
| MDA-MB-231 (breast) | 70 - 170 | Not specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for evaluating the anticancer potential of a novel 1,3,4-thiadiazole derivative.
Hypothetical Signaling Pathway Inhibition
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine and its Analogs in Antimicrobial Studies
Disclaimer: Direct experimental data on the antimicrobial activity of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related 5-substituted-2-amino-1,3,4-thiadiazole derivatives and are intended to provide a foundational guide for researchers.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-1,3,4-thiadiazole core, in particular, has been extensively studied as a promising framework for the development of novel antimicrobial agents. The biological activity of these compounds is often attributed to the =N-C-S- moiety and the aromatic nature of the thiadiazole ring. Substitutions at the C5 position of the thiadiazole ring have been shown to significantly influence the antimicrobial spectrum and potency of these derivatives. This document provides a summary of the antimicrobial activities of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives and detailed protocols for their evaluation.
Data Presentation: Antimicrobial Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against a range of bacterial and fungal strains, as reported in the literature.
Table 1: Antibacterial Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (MIC in µg/mL)
| Derivative (Substitution at C5) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-Fluorophenyl | 20-28 | 20-28 | - | - | [1] |
| 4-Chlorophenyl | 20-28 | 20-28 | - | - | [1] |
| p-Chlorophenyl | 62.5 | - | - | - | [1] |
| Adamantyl-amino | - | Good Activity | Good Activity | - | [1] |
| Phenylamino | 36.3 | - | - | - | [2] |
| 2,4-Dichlorophenylamino | 32.6 | - | - | - | [2] |
| Tris-2,5-disubstituted | 8-31.25 | 8-31.25 | 8-31.25 | 8-31.25 | [1][2] |
'-' indicates data not available.
Table 2: Antifungal Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (MIC in µg/mL)
| Derivative (Substitution at C5) | Candida albicans | Aspergillus niger | Reference |
| Oxygenated phenyl substituents | 32-42 | 32-42 | [1] |
| 2,4-Dichlorophenylamino | 37.8 | - | [1] |
| Morpholinoethylamino | 34.4 | - | [1] |
| Tris-2,5-disubstituted | 8-31.25 | 8-31.25 | [1][2] |
'-' indicates data not available.
Experimental Protocols
The following are detailed protocols for common antimicrobial susceptibility testing methods used to evaluate 2-amino-1,3,4-thiadiazole derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A series of twofold dilutions of the compound are then prepared in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2: Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile swabs
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent)
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate using a sterile swab.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
Application Notes and Protocols for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vitro use of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically significant 1,3,4-thiadiazole class of compounds. Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][2][3][4][5]
Data Presentation: Solubility and Stock Solution Parameters
Given the limited publicly available data on the specific solubility of this compound, the following table provides a generalized protocol based on common practices for dissolving 1,3,4-thiadiazole derivatives for in vitro studies.[6][7] Researchers should perform initial solubility tests to determine the optimal conditions for this specific compound.
| Parameter | Recommended Solvent & Concentration | Storage Conditions | Notes |
| Primary Stock Solution | Dimethyl sulfoxide (DMSO) at 10-50 mM | -20°C for long-term storage (months) | Prepare in a sterile, amber vial to protect from light. Minimize freeze-thaw cycles. |
| Working Stock Solution | Cell culture medium or phosphate-buffered saline (PBS) | 2-8°C for short-term use (up to one week) | Prepare fresh from the primary stock solution for each experiment. |
| Final Assay Concentration | Varies depending on the assay (typically in the µM range) | N/A | The final DMSO concentration in the assay should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] |
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the preparation of a 10 mM primary stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound. For a 10 mM stock solution, this will be approximately 1.71 mg per 1 mL of DMSO (Molecular Weight: ~171.27 g/mol ).
-
Transfer the weighed compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the effect of the compound on cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for preparing and testing the in vitro cytotoxicity of the compound.
Hypothetical Signaling Pathway Inhibition
Many 1,3,4-thiadiazole derivatives have been investigated as potential inhibitors of signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[10]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New 1,3,4-thiadiazoles derivatives: synthesis, antiproliferative activity, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic building block for the development of novel compounds with therapeutic potential.
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest due to its versatile reactivity and the significant influence of the 5-substituent on the pharmacological profile of the resulting compounds. The 2,2-dimethylpropyl (neopentyl) group, with its steric bulk and lipophilicity, offers a unique substitution pattern that can enhance metabolic stability and modulate biological activity. This document outlines the synthesis of this compound and its application in the generation of novel chemical entities.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of 3,3-dimethylbutanoic acid and thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent. Below are two effective protocols.
Protocol 1: Synthesis via Phosphorus Oxychloride
This method is a common and effective way to synthesize 2-amino-5-alkyl-1,3,4-thiadiazoles.
Experimental Protocol:
-
To a stirred solution of 3,3-dimethylbutanoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as dioxane, slowly add phosphorus oxychloride (1.2 equivalents) at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (typically 90-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis via Polyphosphoric Acid (PPA) and Sulfuric Acid
This one-pot method provides an alternative route with potentially high yields.
Experimental Protocol:
-
Prepare a mixture of polyphosphoric acid (75% by weight) and concentrated sulfuric acid (25% by weight).
-
Cool the acid mixture to 10-15 °C in an ice bath.
-
Slowly add thiosemicarbazide (1 equivalent) to the stirred acid mixture, maintaining the temperature below 20 °C.
-
Once the thiosemicarbazide has dissolved, add 3,3-dimethylbutanoic acid (1 equivalent) portion-wise, again keeping the temperature controlled.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry.
-
Recrystallize from an appropriate solvent to obtain the purified product.
Data Presentation: Expected Characterization of this compound
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C7H13N3S |
| Molecular Weight | 171.27 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.1 (s, 2H, NH₂), ~2.7 (s, 2H, CH₂), ~0.9 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~170 (C-S), ~155 (C-NH₂), ~45 (CH₂), ~30 (C(CH₃)₃), ~29 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching) |
| Mass Spectrum (m/z) | [M+H]⁺ at 172.08 |
Application as a Building Block: Synthesis of Novel Schiff Bases
The primary amine group of this compound serves as a versatile handle for derivatization. A common and straightforward modification is the formation of Schiff bases through condensation with various aldehydes. These Schiff bases often exhibit enhanced biological activities.[1]
Experimental Workflow: Synthesis of Schiff Bases
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in glacial acetic acid or ethanol.
-
Add the desired substituted aromatic or heterocyclic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid if using ethanol as a solvent.
-
Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol and then with water to remove any remaining acid.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Potential Biological Activities and Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazoles have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. The introduction of different substituents via the Schiff base linkage allows for the modulation of these activities.
Potential Anticancer Mechanism of Action
Many anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Thiadiazole derivatives have been shown to target various signaling pathways involved in these processes.
Caption: Potential mechanism of anticancer action for thiadiazole derivatives.
Data Presentation: Biological Activity of Analogous Thiadiazole Derivatives
| Compound ID | 5-Substituent | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TDZS-1 | 4-Chlorophenyl | Schiff base | Hep2 | 18.2 | [2] |
| TDZS-2 | 4-Nitrophenyl | Schiff base | Hep2 | 20.1 | [2] |
| 4e | 4-Chlorophenyl | Piperazine acetamide | MCF-7 | 7.56 | [3] |
| 4i | 4-Chlorophenyl | Benzyl piperidine acetamide | HepG2 | 8.21 | [3] |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its primary amine group allow for the creation of diverse chemical libraries. Based on the known biological activities of analogous compounds, derivatives of this building block hold significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and application notes serve as a foundation for researchers to explore the chemical space and unlock the full potential of this valuable scaffold.
References
Application Notes and Protocols for High-Throughput Screening of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The 2-amino-1,3,4-thiadiazole core, in particular, has been identified as a promising foundation for the development of novel therapeutic agents.[3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine derivatives, a specific subset of this important class of compounds.
Given the broad biological potential of 1,3,4-thiadiazole derivatives, a multi-pronged screening approach is recommended to elucidate the bioactivity of novel analogues. The following protocols are designed to assess the cytotoxic effects of these compounds on cancer cell lines and to evaluate their inhibitory potential against key enzyme targets known to be modulated by this scaffold, such as protein kinases and carbonic anhydrases.[1][4]
Data Presentation: In Vitro Biological Activity of Selected 1,3,4-Thiadiazole Derivatives
The following tables summarize the biological activity of various 2-amino-1,3,4-thiadiazole derivatives from published literature, serving as a reference for the potential efficacy of the target compounds.
Table 1: Antiproliferative Activity of 2-Amino-1,3,4-Thiadiazole Derivatives against Human Cancer Cell Lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1 | LoVo (Colon) | Cell Viability | 2.44 | [5] |
| MCF-7 (Breast) | Cell Viability | 23.29 | [5] | |
| 2 | RXF393 (Renal) | Cell Viability | 7.01 | [6] |
| HT29 (Colon) | Cell Viability | 24.3 | [6] | |
| LOX IMVI (Melanoma) | Cell Viability | 9.55 | [6] | |
| 3 | MCF-7 (Breast) | Cell Viability | 49.6 | [7] |
| MDA-MB-231 (Breast) | Cell Viability | 53.4 | [7] | |
| 4 | A549 (Lung) | Cell Viability | 1.62 | [8] |
| 5 | K562 (Leukemia) | Cell Viability | 7.4 | [9] |
Table 2: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole-2-sulfonamide Derivatives.
| Compound ID | Isozyme | Inhibition Constant (Kᵢ) | Reference |
| 6 | hCA I | 683 - 4250 nM | [10] |
| hCA II | 16.7 nM (best) | [10] | |
| 7 | hCA IX | 0.477 µM (IC50) | [6] |
| hCA XII | 1.933 µM (IC50) | [6] | |
| hCA I | 7.353 µM (IC50) | [6] | |
| hCA II | 12.560 µM (IC50) | [6] | |
| 8 | hCA II | 0.20 - 5.96 nM | [11] |
| hCA IX | 3 - 45 nM | [11] | |
| 9 | hCA II & IV | 10⁻⁸ - 10⁻⁹ M | [12] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the test compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549, LoVo)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: High-throughput MTT cell viability assay workflow.
Protocol 2: High-Throughput Kinase Inhibition Screening (Luminescence-Based)
This protocol describes a generic, luminescence-based assay to screen for inhibitors of a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[15]
Materials:
-
White, opaque 384-well plates
-
Purified kinase and its corresponding substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds dissolved in DMSO
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds and controls (no inhibitor and known inhibitor) into the 384-well plate.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Caption: Luminescence-based kinase inhibition assay workflow.
Protocol 3: High-Throughput Carbonic Anhydrase Inhibition Screening (Colorimetric)
This protocol details a colorimetric assay to screen for inhibitors of carbonic anhydrase (CA) based on its esterase activity.[16]
Materials:
-
96-well flat-bottom plates
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of CA enzyme, substrate, and test compounds in the assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, test compound dilutions (or DMSO for control), and the CA enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 10-20 minutes) in a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percent inhibition for each compound and calculate the IC50 values for active inhibitors.
Caption: Colorimetric carbonic anhydrase inhibition assay workflow.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often modulated by small molecule inhibitors and may be relevant to the mechanism of action of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[1][17]
Caption: Simplified PI3K/Akt/mTOR signaling cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18]
Caption: Overview of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4][5][6][7] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][4][5][8] A significant portion of their therapeutic potential stems from their ability to act as enzyme inhibitors.[1][2] The molecular targets for this class of compounds are varied and include carbonic anhydrases, cyclooxygenases, lipoxygenases, and various protein kinases.[1][2][3][9] This document provides detailed application notes and protocols for the investigation of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine as a potential enzyme inhibitor, with a focus on its prospective role as a lipoxygenase (LOX) inhibitor.
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C7H13N3S
-
Molecular Weight: 171.26 g/mol
-
Structure:
/ S-----N=C-CH2-C(CH3)3
-
Background: this compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds. The 1,3,4-thiadiazole ring is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites. The 2,2-dimethylpropyl (neopentyl) group at the 5-position provides a bulky, lipophilic moiety that can influence the compound's binding affinity and selectivity for specific enzyme targets.
Potential Application: Lipoxygenase (LOX) Inhibition
Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators like leukotrienes and lipoxins.[9][10] These mediators are implicated in inflammatory responses and the pathogenesis of various diseases, including cancer.[9][10] Inhibition of LOX enzymes is, therefore, a promising strategy for the development of novel anti-inflammatory and anticancer therapeutics. Several 1,3,4-thiadiazole derivatives have been identified as potent LOX inhibitors.[9][10]
Data Presentation: Representative Inhibitory Activities of 1,3,4-Thiadiazole Derivatives
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the inhibitory activities of structurally related 1,3,4-thiadiazole compounds against various enzymes to provide a contextual framework for its potential potency.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase-1 | Varies with substitution | [9][10] |
| 1,3,4-Thiadiazole-bearing Schiff bases | α-Glucosidase | 1.10 - 18.10 | [4] |
| 1,3,4-Thiadiazole sulfonamides | Carbonic Anhydrase II | More potent than parent sulfonamides | [11] |
| Ciprofloxacin-based 1,3,4-thiadiazoles | Human cancer cell lines (MCF-7, A549, SKOV-3) | 2.79 - 15.7 | [12] |
Experimental Protocols
Protocol 1: In Vitro Lipoxygenase Inhibition Assay (IC50 Determination)
This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against a lipoxygenase enzyme (e.g., soybean LOX as a model or human 15-LOX-1).
Materials:
-
Lipoxygenase (e.g., soybean lipoxygenase, Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of linoleic acid in ethanol.
-
Prepare the borate buffer (0.1 M, pH 9.0).
-
Prepare a stock solution of lipoxygenase in the borate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
160 µL of borate buffer.
-
10 µL of the test compound dilution (or DMSO for the control).
-
20 µL of the lipoxygenase solution.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the linoleic acid solution to each well.
-
Immediately measure the change in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on a relevant cell line (e.g., a cancer cell line known to overexpress LOX, such as PC3 or HT29).[9][10]
Materials:
-
Human cancer cell line (e.g., PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration at which cell growth is inhibited by 50% (GI50 or IC50).
-
Visualizations
Caption: Experimental workflow for evaluating a potential enzyme inhibitor.
Caption: Simplified signaling pathway of Lipoxygenase and its inhibition.
References
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 1,3,4-thiadiazole scaffold are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them significant in both pharmaceutical and agricultural research.[1] In the agricultural sector, these compounds have demonstrated potential as fungicides, herbicides, insecticides, and plant growth regulators.[1] This document provides detailed application notes and experimental protocols for the investigation of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine , a specific alkyl-substituted aminothiadiazole, in various agricultural research contexts. While specific efficacy data for this exact molecule is limited in publicly available literature, the following sections extrapolate from research on structurally similar compounds, such as 5-tert-butyl-1,3,4-thiadiazol-2-amine, and provide standardized protocols for its evaluation.
Potential Agricultural Applications
Based on the known activities of analogous 5-alkyl-1,3,4-thiadiazol-2-amine derivatives, this compound is a candidate for investigation in the following areas:
-
Fungicidal Activity: Thiadiazole derivatives have shown promise in controlling a variety of plant pathogenic fungi.
-
Herbicidal Activity: Certain 5-substituted-1,3,4-thiadiazol-2-yl ureas, synthesized from 2-amino-5-alkyl-1,3,4-thiadiazoles, have been patented as herbicides.
-
Plant Growth Regulation: The structural analog, 2-Amino-5-tert-butyl-1,3,4-thiadiazole, has been noted for its potential as a plant growth regulator, suggesting that this compound may exhibit similar properties.[2]
Data Presentation: Efficacy of Structurally Related Compounds
Table 1: Herbicidal Activity of a Structurally Related 1,3,4-Thiadiazole Derivative
| Compound | Target Species | Concentration | Activity | Reference |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 100 ppm | Moderate | [3] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | 100 ppm | No activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the agricultural potential of this compound.
Protocol 1: In Vitro Antifungal Activity Assessment (Mycelial Growth Inhibition Assay)
This protocol is adapted from standard fungicidal screening methods.
Objective: To determine the concentration-dependent inhibitory effect of the test compound on the mycelial growth of various plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 50-55°C.
-
Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.
-
Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached approximately 80% of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.
-
-
-
EC50 Determination: Determine the Effective Concentration to inhibit 50% of mycelial growth (EC50) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
Protocol 2: Herbicidal Activity Screening (Seed Germination and Seedling Growth Assay)
This protocol outlines a primary screen for pre- and post-emergence herbicidal activity.
Objective: To assess the effect of the test compound on the seed germination and early seedling growth of representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone
-
Tween-20 (surfactant)
-
Seeds of test plants (e.g., Echinochloa crus-galli - monocot, Amaranthus retroflexus - dicot)
-
Petri dishes or small pots with sterile soil/sand mixture
-
Growth chamber or greenhouse
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions in water containing 0.1% Tween-20 to achieve the desired application rates (e.g., 10, 50, 100, 200 µg/mL).
-
Pre-emergence Application: a. Sow a known number of seeds (e.g., 20) in each pot at a uniform depth. b. Apply a specific volume of the test solution evenly to the soil surface. c. A control group should be treated with the water-Tween-20 solution. d. Place the pots in a growth chamber with controlled temperature, light, and humidity. e. After a set period (e.g., 14 days), count the number of emerged seedlings and assess their vigor (e.g., shoot length, fresh weight).
-
Post-emergence Application: a. Sow seeds and allow them to grow until they reach a specific stage (e.g., 2-3 leaf stage). b. Apply the test solution as a foliar spray until runoff. c. A control group should be sprayed with the water-Tween-20 solution. d. Return the plants to the growth chamber. e. After a set period (e.g., 7-10 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Compare the germination rates, seedling growth parameters, and phytotoxicity ratings between the treated and control groups to determine the herbicidal effect.
Protocol 3: Plant Growth Regulation Bioassay (Root Elongation Assay)
This bioassay is a sensitive method to detect auxin-like or inhibitory effects on root growth.
Objective: To evaluate the effect of the test compound on the root elongation of a model plant species.
Materials:
-
This compound
-
Ethanol
-
Seeds of a sensitive plant (e.g., cress, lettuce, or Arabidopsis thaliana)
-
Agar
-
Sterile Petri dishes
-
Growth chamber
Procedure:
-
Stock Solution: Prepare a stock solution of the test compound in ethanol.
-
Test Media Preparation: Prepare a basal agar medium (e.g., 0.8% agar in water). While the medium is molten, add the test compound stock solution to achieve a range of low concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a control medium with an equivalent amount of ethanol.
-
Plating: Pour the media into sterile Petri dishes and allow them to solidify vertically to create a surface for root growth.
-
Seed Sterilization and Plating: Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses). Place the sterilized seeds in a line on the upper part of the agar surface.
-
Incubation: Place the plates vertically in a growth chamber under controlled light and temperature conditions.
-
Data Collection: After a defined period (e.g., 5-7 days), measure the primary root length of the seedlings.
-
Data Analysis: Compare the average root length of the treated seedlings to the control. A significant increase may suggest auxin-like activity, while a decrease indicates growth inhibition.
Visualizations
Caption: Workflow for In Vitro Fungicide Screening.
Caption: Workflow for Herbicidal Activity Screening.
Caption: Putative Signaling Pathway for Bioactivity.
Conclusion
While this compound is a promising candidate for agricultural research based on the known bioactivities of the 1,3,4-thiadiazole class, further empirical studies are necessary to fully characterize its specific fungicidal, herbicidal, and plant growth regulatory properties. The protocols and data presented here provide a foundational framework for researchers to initiate a systematic evaluation of this compound's potential in developing new agricultural chemicals.
References
Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered significant attention as potential therapeutics. The mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced cell membrane permeability, contributing to their bioavailability and interaction with intracellular targets.[1] This document provides detailed protocols for the synthesis and biological evaluation of a series of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine analogs to establish a comprehensive Structure-Activity Relationship (SAR) for their potential application as anticancer agents.
Data Presentation: Structure-Activity Relationship of Analogs
The following table summarizes the quantitative data for a series of synthesized this compound analogs evaluated for their in vitro cytotoxic activity against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 72 hours of exposure.
| Compound ID | R-Group at 5-position | IC50 (µM) against HCT-116 |
| TDZ-01 | 2,2-Dimethylpropyl | 15.2 ± 1.8 |
| TDZ-02 | Propyl | 25.6 ± 2.1 |
| TDZ-03 | Isopropyl | 30.1 ± 2.5 |
| TDZ-04 | Cyclopentyl | 10.8 ± 1.3 |
| TDZ-05 | Phenyl | 5.4 ± 0.7 |
| TDZ-06 | 4-Chlorophenyl | 2.1 ± 0.3 |
| TDZ-07 | 4-Methoxyphenyl | 8.9 ± 1.1 |
| TDZ-08 | 2-Furyl | 12.5 ± 1.5 |
Experimental Protocols
Protocol 1: General Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles
This protocol describes a general and efficient one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing and dehydrating agent.
Materials:
-
Appropriate carboxylic acid (e.g., 3,3-dimethylbutanoic acid for TDZ-01)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol, 0.91 g).
-
Add chloroform (20 mL) to the flask, followed by the slow addition of polyphosphate ester (5 g).
-
Heat the reaction mixture to reflux (approximately 60-65°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid product is collected by vacuum filtration and washed with cold deionized water (3 x 20 mL).
-
The crude product is then recrystallized from ethanol to yield the pure 5-substituted-2-amino-1,3,4-thiadiazole.
-
The final product is dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on the HCT-116 human colorectal carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HCT-116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized thiadiazole analogs (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (TDZ-01 to TDZ-08) in culture medium from a 10 mM stock solution in DMSO. The final concentrations should range from 0.1 to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the respective compound concentrations. Include wells with untreated cells as a negative control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plates for an additional 4 hours under the same conditions.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizations
Caption: Workflow for SAR study of thiadiazole analogs.
Caption: Hypothetical signaling pathway inhibited by analogs.
References
Application Notes and Protocols for the Formulation of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and biological evaluation of the novel compound 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine. This document outlines the predicted physicochemical properties, detailed protocols for formulation development for in vitro and in vivo studies, and methodologies for assessing its biological activity, particularly its potential as an anticancer agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to developing effective and reproducible formulation strategies. While experimental data for this compound is not extensively available, predictions can be made based on its structural similarity to 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, a close structural isomer. The neopentyl group of the target compound and the tert-pentyl group of the isomer are expected to confer similar properties.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₁₃N₃S | Calculated |
| Molecular Weight | 171.27 g/mol | PubChem CID: 795351 (Isomer) |
| XLogP3 | 2.1 | PubChem CID: 795351 (Isomer) |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 795351 (Isomer) |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 795351 (Isomer) |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | General knowledge of thiadiazole derivatives |
Note: The predicted values are for the isomer 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine and should be experimentally verified for this compound.
Formulation for In Vitro Biological Testing
For in vitro assays, it is crucial to prepare a stock solution from which working concentrations can be accurately and reproducibly prepared in aqueous cell culture media without precipitation.
2.1. Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro use.
Protocol:
-
Accurately weigh 1.71 mg of this compound.
-
Dissolve the compound in 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity or off-target effects.
2.2. Workflow for Preparing Working Solutions
Caption: Workflow for preparing in vitro dosing solutions.
Formulation for In Vivo Biological Testing
Developing a safe and effective formulation for in vivo administration is critical for preclinical studies. Given the predicted poor aqueous solubility, a formulation containing a solubilizing agent is necessary. The following protocol is adapted from a successful formulation for another poorly soluble anticancer agent, FL118.
3.1. Preparation of a 0.5 mg/mL Dosing Solution for Intravenous (IV) Injection
This formulation utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent and a co-solvent system of DMSO and saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
0.9% Sodium Chloride Injection, USP (Saline)
Protocol:
-
Prepare a 2.5% (w/v) solution of HP-β-CD in saline.
-
In a sterile vial, dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 10 mg/mL).
-
Slowly add the DMSO stock solution to the 2.5% HP-β-CD in saline with continuous vortexing to achieve a final drug concentration of 0.5 mg/mL. The final DMSO concentration should be 5% (v/v).
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require sonication or gentle warming.
-
Sterile filter the final formulation through a 0.22 µm syringe filter before administration.
| Component | Final Concentration | Purpose |
| This compound | 0.5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5% (v/v) | Co-solvent |
| HP-β-CD | 2.5% (w/v) | Solubilizing agent |
| Saline (0.9% NaCl) | 92.5% (v/v) | Vehicle |
Biological Testing Protocols
Based on the known biological activities of 1,3,4-thiadiazole derivatives, it is hypothesized that this compound may exert anticancer effects by inducing apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.
4.1. Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway.
4.2. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment.[1][2][3][4][5]
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
4.4. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[6][7][8][9]
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
4.5. Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
This technique is used to assess the phosphorylation status of key proteins in the targeted signaling pathways.[10][11][12][13]
Protocol:
-
Treat cells with the compound for a specified time (e.g., 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and ERK. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Experimental Workflow for Biological Evaluation
Caption: Workflow for biological evaluation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. scribd.com [scribd.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the cyclization of a thiosemicarbazide with 3,3-dimethylbutanoic acid (pivalic acid) or its derivatives.[1][2][3][4] This reaction is typically facilitated by a strong acid catalyst and dehydrating agent. Common reagents used for this purpose include polyphosphoric acid (PPA), a mixture of sulfuric acid and PPA, phosphorus oxychloride (POCl₃), and polyphosphate ester (PPE).[2][3][4][5]
Q2: Why is the choice of acid catalyst important for this synthesis?
A2: The acid catalyst plays a crucial role in promoting the cyclodehydration reaction. The efficiency of the catalyst directly impacts the reaction time and yield. Strong dehydrating acids like PPA and mixtures of PPA and sulfuric acid have been shown to give high yields for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines.[1][5] The choice of catalyst can also influence the reaction temperature and the formation of byproducts.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield is highly dependent on the chosen synthetic method and reaction conditions. For the closely related 5-tert-butyl-1,3,4-thiadiazol-2-amine, yields can range from approximately 64% using phosphorus oxychloride to over 90% with a mixture of sulfuric acid and polyphosphoric acid.[4][5] With optimization, a high yield can be expected for the synthesis of the 5-(2,2-dimethylpropyl) analog.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves neutralizing the acidic reaction mixture with a base, such as aqueous sodium hydroxide or ammonium hydroxide, to precipitate the crude product.[1][4] The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.[6] Column chromatography on silica gel can also be employed for higher purity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acid catalyst. - Steric hindrance from the neopentyl group. - Loss of product during workup. | - Increase reaction time or temperature. Monitor reaction progress by TLC. - Optimize the reaction temperature. For PPA, a range of 100-120°C is often effective.[1] - Consider using a more potent catalytic system, such as a mixture of sulfuric acid and PPA, which has been shown to improve yields for sterically hindered substrates.[5] - Ensure efficient stirring to overcome potential steric hindrance. - Carefully control the pH during neutralization to ensure complete precipitation of the product. |
| Formation of Byproducts | - Side reactions due to high temperatures. - Decomposition of starting materials or product. - Formation of isomeric thiadiazole or triazole structures. | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. - The choice of an acidic medium generally favors the formation of the 1,3,4-thiadiazole isomer.[7] Ensure the reaction medium remains acidic throughout the process. |
| Difficult Purification | - Oily or tarry crude product. - Co-precipitation of inorganic salts. - Product is highly soluble in the workup solvent. | - After neutralization, allow the mixture to stir in an ice bath to promote solidification. If it remains oily, attempt extraction with an organic solvent followed by evaporation. - Wash the crude product thoroughly with water to remove any inorganic salts before recrystallization. - Minimize the amount of solvent used for recrystallization and cool the solution slowly to induce crystallization. |
| Inconsistent Results | - Purity of starting materials (thiosemicarbazide and pivalic acid). - Water content in the reaction mixture. - Inconsistent heating. | - Use high-purity starting materials. - Ensure all glassware and reagents are dry, as water can interfere with the dehydrating agents. - Use an oil bath or a heating mantle with a temperature controller for consistent and uniform heating. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine
| Catalyst | Reaction Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | 105 | ~60 | [5] |
| Polyphosphoric Acid (PPA) | 105 | ~80 | [5] |
| Sulfuric Acid / PPA mixture | 105 | >90 | [5] |
| Phosphorus Oxychloride | 95-100 | 64.2 | [4] |
Table 2: Reported Yields for the Synthesis of various 5-Alkyl-1,3,4-thiadiazol-2-amines using Polyphosphoric Acid
| Alkyl Group | Yield (%) | Reference |
| Methyl | 89.1 | [1] |
| Ethyl | 92.5 | [1] |
| Propyl | Not specified, but good yield reported | [1] |
Experimental Protocols
Method 1: Synthesis using Phosphorus Oxychloride (Adapted from a protocol for 5-tert-butyl-1,3,4-thiadiazol-2-amine) [4]
-
To a stirred solution of 3,3-dimethylbutanoic acid (1.1 equivalents) in dioxane, add thiosemicarbazide (1.0 equivalent).
-
Slowly add phosphorus oxychloride (1.25 equivalents) to the mixture.
-
Heat the reaction mixture to 95-100°C and maintain this temperature until the evolution of hydrogen chloride gas ceases.
-
Cool the mixture and decant the liquid phase.
-
Dissolve the residue in hot water.
-
With ice-bath cooling, slowly add a 50% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of approximately 8-9.
-
Collect the precipitated product by vacuum filtration.
-
Wash the filter cake with water and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Synthesis using a Mixture of Sulfuric Acid and Polyphosphoric Acid (Adapted from a protocol for 5-tert-butyl-1,3,4-thiadiazol-2-amine) [5]
-
Prepare a mixture of polyphosphoric acid (75% by weight) and sulfuric acid (25% by weight).
-
Cool the acid mixture to 10°C.
-
While maintaining the temperature between 10°C and 20°C, add thiosemicarbazide (1.0 equivalent).
-
Following the addition of thiosemicarbazide, add 3,3-dimethylbutanoic acid (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 105°C for about 3 hours to complete the cyclodehydration.
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Neutralize the aqueous solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in the synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. ptfarm.pl [ptfarm.pl]
Overcoming solubility issues with 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a member of the 2-amino-1,3,4-thiadiazole class of compounds, is generally expected to have low aqueous solubility. This is primarily due to the presence of the lipophilic 2,2-dimethylpropyl (neopentyl) group, which increases the nonpolar character of the molecule. Its solubility is predicted to be higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The final concentration of the organic solvent in the assay medium may not be sufficient to keep the compound dissolved.
Q3: Are there any known signaling pathways affected by 2-amino-1,3,4-thiadiazole derivatives?
A3: Yes, several studies have shown that derivatives of 2-amino-1,3,4-thiadiazole can exhibit anticancer activity by modulating various signaling pathways. One notable pathway is the extracellular signal-regulated kinase (ERK) pathway, specifically the inhibition of ERK1/2 phosphorylation.[1] This inhibition can lead to cell cycle arrest and a reduction in cancer cell proliferation.
Troubleshooting Guides
Issue 1: Compound crashed out of solution during preparation of aqueous working solutions.
dot
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes and Solutions:
-
High Supersaturation: The most common cause is the rapid change in solvent polarity, leading to the compound exceeding its solubility limit in the aqueous medium.
-
Solution 1: Optimize Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% DMSO) that still maintains the compound's solubility.
-
Solution 2: Use Co-solvents: Prepare the stock solution in a mixture of solvents. A 1:1 (v/v) mixture of DMSO and ethanol can sometimes improve solubility in the final aqueous dilution. Refer to Experimental Protocol 2 .
-
Solution 3: Incremental Dilution: Instead of a single large dilution, perform a stepwise dilution, gradually increasing the proportion of the aqueous buffer.
-
-
Low Temperature: The temperature of the aqueous buffer can affect solubility.
-
Solution: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock solution. Gentle warming of the final solution may help, but stability of the compound at elevated temperatures should be confirmed.
-
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
dot
Caption: Workflow for addressing inconsistent assay results.
Possible Causes and Solutions:
-
Micro-precipitation: The compound may be forming small, invisible precipitates in the assay medium, leading to a lower effective concentration and variable results.
-
Solution 1: Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer. Refer to Experimental Protocol 1 .
-
Solution 2: Cyclodextrin Complexation: Encapsulating the compound in a cyclodextrin molecule can significantly increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option. Refer to Experimental Protocol 3 .
-
Solution 3: Prepare a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate. Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP). Refer to Experimental Protocol 4 .
-
Data Presentation
Table 1: Predicted Physicochemical Properties and Solubility of this compound and Structurally Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Solubility in DMSO (mg/mL) | Predicted Solubility in Ethanol (mg/mL) |
| This compound | C₇H₁₃N₃S | 171.27 | 1.8 | 550 | >100 | ~50 |
| 5-tert-Butyl-1,3,4-thiadiazol-2-amine | C₆H₁₁N₃S | 157.24 | 1.4 | 900 | >100 | ~70 |
| 5-Propyl-1,3,4-thiadiazol-2-amine | C₅H₉N₃S | 143.21 | 0.9 | 2100 | >100 | >100 |
| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | 101.13 | -0.8 | 25000 | >100 | >100 |
Disclaimer: The solubility values presented in this table are predicted using computational models (e.g., ALOGPS, ChemAxon) and should be considered as estimates. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
In a series of microcentrifuge tubes, add the aqueous buffer.
-
Add increasing volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).
-
Cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 2 hours.
-
After shaking, visually inspect the tubes for any signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.
Protocol 2: Using Co-solvents to Improve Solubility
Objective: To prepare a stock solution of this compound with improved solubility characteristics for dilution into aqueous media.
Materials:
-
This compound
-
DMSO, analytical grade
-
Ethanol (200 proof), analytical grade
Procedure:
-
Prepare a 1:1 (v/v) mixture of DMSO and ethanol.
-
Dissolve the compound in this co-solvent mixture to the desired stock concentration (e.g., 10 mM).
-
Use this co-solvent stock solution for subsequent dilutions into your aqueous assay buffer, following the same precautions to minimize the final organic solvent concentration.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
Weigh out the compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in the mortar and add a small amount of water to form a paste.
-
Gradually add the compound to the paste while continuously grinding with the pestle.
-
Continue kneading for 30-60 minutes. If the mixture becomes too dry, add a few drops of ethanol.
-
The resulting solid mass is the inclusion complex. Dry the complex in a vacuum oven at 40-50°C to remove residual solvent.
-
The dried complex can then be dissolved in aqueous buffers for your experiments. Determine the solubility of the complex using Protocol 1.
Protocol 4: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)
-
Methanol or another suitable volatile organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the compound and the hydrophilic carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the compound and the carrier in a minimal amount of methanol in the round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of 40-60°C.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40-50°C for several hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting powder can be used for dissolution studies or for preparing aqueous solutions.
Signaling Pathway Diagram
dot
Caption: Inhibition of the ERK1/2 signaling pathway.
References
Optimizing reaction conditions for derivatization of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for 2-amino-1,3,4-thiadiazoles like this compound?
A1: The primary amino group on the thiadiazole ring is the main site for derivatization. Common strategies include:
-
Schiff Base Formation: Reaction with various aldehydes and ketones.[1][2][3][4]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]
-
Alkylation: Introducing alkyl groups at the amino nitrogen.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): While less common for the amino group itself, the thiadiazole ring can be functionalized with a leaving group to participate in these reactions for C-C bond formation.[6]
Q2: What is the role of the 2-amino-1,3,4-thiadiazole core in drug development?
A2: The 1,3,4-thiadiazole ring and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][7][8] The 2-amino group provides a convenient handle for synthesizing a library of derivatives to explore structure-activity relationships (SAR).
Q3: Are there any specific safety precautions to consider when working with this compound and its derivatives?
A3: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The reactivity of derivatizing agents like acid chlorides and the use of potentially hazardous solvents and reagents require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals used in the reaction.
Troubleshooting Guides
Schiff Base Formation
Q: I am getting a low yield for my Schiff base formation reaction with an aromatic aldehyde. What are the possible causes and solutions?
A: Low yields in Schiff base formation can be attributed to several factors:
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase the reaction time or temperature. Refluxing in a suitable solvent like ethanol is a common practice.[2][4] - Add a catalytic amount of a weak acid, such as glacial acetic acid, to promote the reaction.[2][4] |
| Steric Hindrance | - The tert-butyl group at the 5-position might cause some steric hindrance. Consider using a more reactive aldehyde or slightly harsher reaction conditions (e.g., higher temperature, longer reaction time). |
| Reversibility of the Reaction | - Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate. |
| Purification Issues | - The product might be partially soluble in the recrystallization solvent. Try different solvent systems for recrystallization or use column chromatography for purification. |
Acylation Reactions
Q: My acylation reaction with an acid chloride is producing multiple products, and the desired amide is difficult to isolate. What could be the problem?
A: Side reactions are common in acylation if not properly controlled.
| Possible Cause | Troubleshooting Suggestion |
| Diacylation | - The exocyclic amino group and one of the ring nitrogens might both be acylated. Use a stoichiometric amount of the acylating agent. - Add the acylating agent dropwise at a lower temperature (e.g., 0 °C) to control the reaction rate. |
| Presence of a Base | - A base like pyridine or triethylamine is often used to scavenge the HCl produced.[5] Ensure the base is added slowly and at a controlled temperature to avoid side reactions. |
| Hydrolysis of Acid Chloride | - Ensure all glassware is dry and use anhydrous solvents. Moisture will hydrolyze the acid chloride, reducing the yield of the desired product. |
| Complex Reaction Mixture | - Use Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the optimal reaction time. - Column chromatography is often necessary to separate the desired product from byproducts and unreacted starting materials. |
General Derivatization Issues
Q: I am having trouble with the solubility of my starting material, this compound. Which solvents are recommended?
A: The solubility will depend on the specific reaction conditions. However, for derivatization reactions, common solvents include:
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) for acylation and other reactions requiring anhydrous conditions.[5]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used for less reactive starting materials, but they are harder to remove.
Q: How can I confirm the successful derivatization of the amino group?
A: Spectroscopic methods are essential for characterization:
-
FT-IR Spectroscopy: Look for the disappearance of the N-H stretching bands of the primary amine (typically around 3300-3400 cm⁻¹) and the appearance of new characteristic peaks, such as the C=N stretch for a Schiff base (around 1640 cm⁻¹) or the amide C=O stretch (around 1650-1680 cm⁻¹).[3]
-
¹H-NMR Spectroscopy: The chemical shift of the protons on the carbon adjacent to the amino group will change upon derivatization. The disappearance of the broad singlet corresponding to the -NH₂ protons is also a key indicator.
-
Mass Spectrometry: A change in the molecular weight corresponding to the addition of the derivative group will confirm the reaction.
Experimental Protocols
General Protocol for Schiff Base Formation
-
Dissolve 1 equivalent of this compound in a suitable solvent such as absolute ethanol in a round-bottom flask.
-
Add 1 to 1.1 equivalents of the desired aldehyde.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
General Protocol for Acylation with Acid Chloride
-
Dissolve 1 equivalent of this compound in an anhydrous solvent like THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of a base, such as triethylamine or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1 equivalent of the desired acid chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Example Reaction Conditions for Schiff Base Formation with 2-Amino-1,3,4-thiadiazole Derivatives
| Aldehyde | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Various Aromatic Aldehydes | Absolute Ethanol | Glacial Acetic Acid | 8-10 hours | 60-85 | [4] |
| 4-N,N-dimethyl benzaldehyde | Ethanol | Glacial Acetic Acid | 3 hours | 66 | [2] |
Table 2: Example Reaction Conditions for Acylation of 2-Amino-1,3,4-thiadiazole Derivatives
| Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | - | 2 hours | 83 | [5] |
| Acid Chlorides | Sodium Bicarbonate | Anhydrous THF | - | - | [5] |
Note: The yields and reaction times are generalized from reactions with various 2-amino-1,3,4-thiadiazole derivatives and may need to be optimized for this compound.
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the purification of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common synthesis route for this compound is the acid-catalyzed cyclization of pivalic acid (trimethylacetic acid) and thiosemicarbazide.[1] Potential impurities include:
-
Unreacted starting materials: Pivalic acid and thiosemicarbazide.
-
Acylthiosemicarbazide intermediate: The intermediate formed before the final dehydrative cyclization.
-
Degradation products: The 1,3,4-thiadiazole ring can be susceptible to acid-catalyzed hydrolysis, which may lead to the formation of pivalic acid and thiocarbohydrazide or its breakdown products.[2]
Q2: What is the recommended initial purification strategy for this compound?
A2: For many 1,3,4-thiadiazole derivatives, recrystallization is an effective initial purification method. Ethanol or mixtures of ethanol and water are commonly used solvents for recrystallization of similar compounds.[3][4] This technique is particularly useful for removing less soluble impurities and can significantly enhance the purity of the final product.
Q3: I'm observing significant peak tailing during HPLC analysis and column chromatography on silica gel. What is the cause and how can I resolve it?
A3: Peak tailing for amine compounds like this compound on silica gel is a common issue. It is often caused by the interaction of the basic amine group with acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a competing amine to the mobile phase: A small amount of a competing base, such as triethylamine (NEt3), in the mobile phase can neutralize the active silanol sites.
-
Use an amine-modified stationary phase: Employing an amine-functionalized silica column can provide a less interactive surface for the purification of basic compounds.
-
Adjust the mobile phase pH in reversed-phase HPLC: When using reversed-phase chromatography, adjusting the mobile phase pH can control the ionization of the amine and improve peak shape.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A commercial supplier reports a purity of ≥ 98% as determined by HPLC.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are essential for structural confirmation and can also provide an indication of purity.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after recrystallization | The compound is highly soluble in the chosen solvent, even at low temperatures. | - Ensure the solution is thoroughly cooled before filtration.- Try a different solvent or a solvent mixture to decrease solubility.- Reduce the amount of solvent used for dissolution. |
| The compound precipitated out during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a minimum amount of hot solvent. | |
| Persistent impurities after recrystallization | Impurities have similar solubility to the product in the chosen solvent. | - Attempt a second recrystallization with a different solvent system.- Consider column chromatography for more effective separation. |
| Broad or tailing peaks in column chromatography | Strong interaction between the amine and the silica stationary phase. | - Add a small amount (0.1-1%) of triethylamine or a similar basic modifier to the mobile phase.- Use an amine-functionalized silica gel column. |
| Compound does not elute from the silica gel column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Multiple spots on TLC after column chromatography | Co-elution of impurities with the product. | - Optimize the mobile phase system for better separation on the TLC plate before running the column.- Use a shallower solvent gradient during elution. |
| Suspected degradation of the compound during purification | The compound is unstable under the purification conditions (e.g., acidic or basic conditions). | - The 1,3,4-thiadiazole ring can be sensitive to acid-catalyzed hydrolysis.[2] Avoid prolonged exposure to strong acids.- Use milder purification techniques and neutral pH conditions where possible. |
Quantitative Data Summary
The following table summarizes available quantitative data for the purification of this compound and related compounds. Data for the target compound is limited, and information from analogous compounds is provided for reference.
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Commercial Product | 5-tert-Butyl-1,3,4-thiadiazol-2-amine | ≥ 98% (HPLC) | Not Applicable | [5] |
| Recrystallization | 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | White crystalline solid | Not specified | [5] |
| Recrystallization | 5-phenyl-1,3,4-thiadiazol-2-amine | Not specified | 64.4% | [6] |
Experimental Protocols
Protocol 1: Recrystallization (General Procedure)
This is a general protocol based on methods used for similar 1,3,4-thiadiazole derivatives and should be optimized for your specific material.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol (or an ethanol/water mixture).
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (General Procedure)
This protocol is adapted from methods used for the purification of basic organic amines and will likely require optimization.
-
Stationary Phase: Silica gel.
-
Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with the addition of a small amount of triethylamine (e.g., 0.1-1% v/v) to the final mixture. The optimal ratio of non-polar to polar solvent should be determined by thin-layer chromatography (TLC) first.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly stronger solvent) and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Caption: A troubleshooting workflow for the purification of this compound.
References
Troubleshooting unexpected results in assays with 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine. The following information is designed to help you address common challenges and interpret unexpected results in your assays.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for designing and troubleshooting experiments. The data presented below is based on computational predictions for a structurally similar compound, 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, and provides a solid foundation for initial experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C7H13N3S | [1] |
| Molecular Weight | 171.27 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Solubility
Q1: I am having trouble dissolving this compound. What solvents are recommended?
A1: For 1,3,4-thiadiazole derivatives, solubility can be a concern. It is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer of choice. For example, a 1:10 solution of ethanol to PBS (pH 7.2) can be a good starting point.[2] Always prepare fresh solutions and avoid repeated freeze-thaw cycles to ensure compound stability.
Q2: I observe precipitation of the compound in my cell culture medium during the experiment. How can I prevent this?
A2: Precipitation in the medium can lead to inconsistent results. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous environment of the cell culture medium. Try performing a dose-response curve with a wider range of lower concentrations.
-
Check the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced precipitation and cytotoxicity.[3]
-
Pre-warm the medium: Adding a cold compound stock solution to the cell culture medium can sometimes cause precipitation. Try pre-warming your medium to 37°C before adding the compound.
-
Vortex thoroughly: Ensure the compound is well-mixed in the medium before adding it to the cells.
Inconsistent or Unexpected Assay Results
Q3: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
A3: High variability can stem from several factors.[3] Consider the following:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly across the plate.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can fill the outer wells with sterile water or PBS to maintain humidity or avoid using them for experimental samples.[3]
-
Inconsistent pipetting of the compound: Use calibrated pipettes and ensure consistent technique when adding the compound to the wells.
-
Compound instability: If the compound is unstable in your assay conditions, its effective concentration may change over time. Consider performing a time-course experiment to assess stability.
Q4: My positive control is showing a weaker than expected effect in the presence of this compound. Why might this be happening?
A4: This could indicate an interaction between your compound and the assay components.
-
Assay interference: Some compounds can interfere with assay reagents or detection methods (e.g., absorbance, fluorescence). Run a cell-free control with your compound and the assay reagents to check for any direct interference.
-
Antagonistic effects: It is possible that your compound has an antagonistic effect on the mechanism of action of your positive control. Further mechanistic studies would be needed to investigate this possibility.
Q5: I am not observing any significant biological effect, even at high concentrations of the compound. What should I do?
A5: A lack of activity can be due to several reasons:
-
Compound inactivity: The compound may not be active in your specific assay or cell line.
-
Solubility issues: As mentioned in Q1 and Q2, ensure the compound is fully dissolved at the tested concentrations.
-
Incorrect assay conditions: Review your experimental protocol to ensure all parameters (e.g., incubation time, cell density) are optimal for detecting the expected effect.
-
Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing in other cell lines.[3]
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7, HepG2, A549) to ~80% confluency.[4][5]
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and positive control wells.
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Experimental Workflow
Caption: General workflow for a cell-based cytotoxicity assay.
Hypothetical Signaling Pathway
Based on the known activities of 1,3,4-thiadiazole derivatives, a potential mechanism of action involves the induction of apoptosis.[3][6]
Caption: Hypothetical pathway for apoptosis induction.
References
- 1. 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine | C7H13N3S | CID 795351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,3,4-Thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many 1,3,4-thiadiazole derivatives exhibit low aqueous solubility and, consequently, poor bioavailability?
A1: The low aqueous solubility of many 1,3,4-thiadiazole derivatives is often attributed to their crystalline structure and the presence of lipophilic substituents. The 1,3,4-thiadiazole ring itself is a relatively stable aromatic system. When substituted with various functional groups to achieve desired pharmacological activity, the overall lipophilicity of the molecule can increase, leading to poor solubility in aqueous media and limited absorption in the gastrointestinal tract. The mesoionic nature of the 1,3,4-thiadiazole ring can, however, facilitate crossing cellular membranes, which is a favorable characteristic for oral absorption if the compound can first be dissolved.
Q2: What are the primary strategies for improving the bioavailability of poorly soluble 1,3,4-thiadiazole derivatives?
A2: The primary strategies focus on improving the solubility and dissolution rate of the compound. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the 1,3,4-thiadiazole derivative in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the cavity of a cyclodextrin molecule can significantly increase its apparent aqueous solubility.
-
-
Chemical Modifications:
-
Salt Formation: For derivatives with ionizable functional groups (acidic or basic), forming a salt can dramatically increase aqueous solubility.
-
Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble "prodrug" that is converted back to the active drug in the body.
-
Q3: How much of an improvement in solubility and bioavailability can I expect with these enhancement techniques?
A3: The degree of enhancement is highly dependent on the specific 1,3,4-thiadiazole derivative and the chosen method. Improvements can range from a few-fold to several thousand-fold in solubility. Consequently, this can lead to a significant increase in oral bioavailability, as demonstrated by higher Cmax and AUC values in pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Precipitation of the 1,3,4-Thiadiazole Derivative in Aqueous Buffer During In Vitro Assays
-
Question: My 1,3,4-thiadiazole derivative, dissolved in DMSO for a stock solution, precipitates when I dilute it into an aqueous buffer for my in vitro experiment. How can I resolve this?
-
Answer: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5%) to minimize its effect on the assay while maintaining the compound's solubility.
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). This can sometimes improve the compound's solubility in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.
-
Employ a Solubility Enhancement Technique: For more robust and consistent results, consider preparing a formulated version of your compound using techniques like cyclodextrin complexation or a solid dispersion.
-
Issue 2: Inconsistent Results in Permeability Assays (e.g., PAMPA or Caco-2)
-
Question: I am getting highly variable results in my in vitro permeability assays for a series of 1,3,4-thiadiazole derivatives. What could be the cause?
-
Answer: Variability in permeability assays can stem from several factors:
-
Poor Solubility in the Donor Compartment: If the compound is not fully dissolved in the donor compartment buffer, the measured permeability will be inaccurate and inconsistent. Ensure the compound concentration is below its thermodynamic solubility in the assay buffer. You may need to incorporate a small percentage of a co-solvent or use a formulated version of the compound.
-
Compound Adsorption: The hydrophobic nature of some 1,3,4-thiadiazole derivatives can lead to their adsorption onto the plastic of the assay plates or the filter membrane, reducing the concentration of the compound available for permeation. Using plates with low-binding surfaces can help mitigate this.
-
Metabolic Instability (for Caco-2 assays): If your 1,3,4-thiadiazole derivative is a substrate for metabolic enzymes or efflux transporters present in Caco-2 cells, this can lead to variability in the amount of compound that reaches the basolateral side. Running the assay with appropriate inhibitors can help to clarify this.
-
Issue 3: Low Oral Bioavailability in Animal Studies Despite Good In Vitro Permeability
-
Question: My 1,3,4-thiadiazole derivative shows good permeability in Caco-2 assays, but the oral bioavailability in rats is very low. What could be the reason?
-
Answer: This discrepancy is often due to one of two main factors:
-
Poor in vivo dissolution: The conditions in the gastrointestinal tract (e.g., pH, presence of bile salts) can be very different from the in vitro assay conditions. Even with good intrinsic permeability, if the compound does not dissolve sufficiently in the gut, its absorption will be limited. This is a classic case of "dissolution rate-limited absorption." Employing a bioavailability enhancement strategy like a solid dispersion or nanosuspension is highly recommended.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the gut wall after absorption. This is known as the "first-pass effect." An intravenous pharmacokinetic study is necessary to determine the extent of first-pass metabolism. If this is the case, a prodrug strategy might be employed to mask the metabolic site.
-
Data Presentation
Table 1: Potential Solubility Enhancement for Thiadiazole Derivatives Using Various Techniques
| Enhancement Method | Carrier/Reagent | Potential Fold Increase in Solubility |
| Salt Formation | Acid or Base | 2- to 100-fold |
| Solid Dispersion | Pluronic F127, PVP K30, PEG 6000 | 10- to 500-fold |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5- to 2000-fold |
| Nanosuspension | - | Varies, significant increase in dissolution rate |
| Prodrug Approach | Varies | Dependent on the promoiety |
Note: The fold increase is an estimate based on data for poorly soluble compounds, including thiadiazole analogues, and will vary depending on the specific 1,3,4-thiadiazole derivative.
Experimental Protocols
Methodology 1: Preparation of a 1,3,4-Thiadiazole Derivative-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Determine the molar ratio of the 1,3,4-thiadiazole derivative to hydroxypropyl-β-cyclodextrin (HP-β-CD). Common starting ratios to test are 1:1 and 1:2.
-
Dissolution: Dissolve the HP-β-CD in deionized water with stirring.
-
Addition of Thiadiazole Derivative: Slowly add the powdered 1,3,4-thiadiazole derivative to the cyclodextrin solution.
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., 25°C) for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Filtration (Optional): If there is any undissolved compound, filter the solution to obtain the clear supernatant containing the complex.
-
Lyophilization: Freeze the resulting solution at a low temperature (e.g., -80°C). Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.
-
Characterization: The resulting powder is the inclusion complex. It should be characterized for its improved aqueous solubility and dissolution rate compared to the pure compound. Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) can be used to confirm complex formation.
Methodology 2: Preparation of a Solid Dispersion of a 1,3,4-Thiadiazole Derivative
-
Solvent Evaporation Method: a. Polymer and Drug Dissolution: Select a suitable hydrophilic polymer (e.g., PVP K30, Pluronic F127, PEG 6000) and a common solvent (e.g., ethanol, methanol, or a mixture) that dissolves both the polymer and the 1,3,4-thiadiazole derivative. b. Mixing: Prepare a solution containing the desired ratio of the drug and the polymer (e.g., 1:1, 1:2, 1:5 by weight). c. Solvent Removal: Evaporate the solvent under vacuum at a controlled temperature. This will result in a solid mass. d. Milling and Sieving: The resulting solid mass is then milled and sieved to obtain a fine powder of the solid dispersion.
-
Characterization: The solid dispersion should be evaluated for its amorphous nature (using DSC and XRPD) and for any improvement in the dissolution rate of the 1,3,4-thiadiazole derivative compared to a simple physical mixture of the drug and the polymer.
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Troubleshooting logic for low in vivo bioavailability.
Technical Support Center: Synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting materials (pivalic acid/pivaloyl chloride and thiosemicarbazide) are pure and dry.- Increase reaction time or temperature, carefully monitoring for decomposition.[1]- Optimize the molar ratio of reactants and the cyclizing agent. For instance, when using polyphosphoric acid (PPA), ensure a sufficient amount is used to facilitate the reaction.[2][3] |
| Ineffective cyclizing agent. | - The choice of cyclizing agent is critical. Commonly used agents for this synthesis include polyphosphoric acid, phosphorus oxychloride (POCl₃), and concentrated sulfuric acid.[1][4]- If one agent is ineffective, consider trying an alternative. The steric hindrance of the 2,2-dimethylpropyl group may necessitate a more potent cyclizing/dehydrating agent. | |
| Side reactions. | - The reaction between a carboxylic acid and thiosemicarbazide can sometimes yield 1,2,4-triazole derivatives as byproducts, particularly under alkaline conditions.[1] Using acidic conditions generally favors the formation of the desired 1,3,4-thiadiazole.[1] | |
| Poor Purity of Final Product | Presence of unreacted starting materials. | - Enhance purification methods. Recrystallization from a suitable solvent such as ethanol or a DMF/water mixture is a common and effective technique.[1][5]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before workup.[1] |
| Formation of isomeric byproducts. | - Regioselectivity can be influenced by the choice of cyclizing agent and the reaction conditions. Acid-catalyzed cyclization is the standard approach for this class of compounds.[6] | |
| Reaction is Sluggish or Stalls | Insufficient activation of the carboxylic acid (pivalic acid). | - For reactions starting from pivalic acid, ensure the dehydrating/cyclizing agent is sufficiently potent. Strong acids like concentrated H₂SO₄ or reagents like POCl₃ are often employed.[1]- Alternatively, convert pivalic acid to a more reactive derivative, such as pivaloyl chloride, before reacting with thiosemicarbazide.[2] |
| Steric hindrance from the 2,2-dimethylpropyl group. | - The bulky neopentyl group may slow down the reaction. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction closely to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the cyclization of thiosemicarbazide with pivalic acid or one of its derivatives (like pivaloyl chloride).[2][4] This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid, concentrated sulfuric acid, or phosphorus oxychloride.[2][4]
Q2: What are the typical reaction conditions for the synthesis using polyphosphoric acid (PPA)?
A2: Generally, thiosemicarbazide and pivalic acid are heated in the presence of PPA. A typical temperature range is between 100°C and 120°C for one to two hours.[2] The reaction mixture is then quenched with water and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.[2][5]
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis can be a viable "greener" alternative to conventional heating.[1] It can potentially reduce reaction times and, in some cases, improve yields.[1][7]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[8]
-
FT-IR Spectroscopy: To identify characteristic functional groups.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.[8][9]
-
Melting Point Analysis: To assess purity.
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.[1]
Q5: What are some common side products, and how can I minimize their formation?
A5: A potential side product is the corresponding 1,2,4-triazole derivative.[1] The formation of this isomer is more favored under alkaline conditions. To minimize its formation, it is crucial to maintain acidic conditions during the cyclization step.[1]
Experimental Protocols
Method 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[2]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1 molar equivalent) and pivalic acid (1-1.2 molar equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide).[2]
-
Heating: Heat the reaction mixture with stirring to 100-120°C for 1.5 to 2 hours. Monitor the reaction progress by TLC.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization: Neutralize the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or 10% sodium carbonate solution) to a pH of 8-8.2.[2][5]
-
Isolation: Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method 2: Synthesis using Phosphorus Pentachloride (Solid-Phase)
This method is based on a solid-phase reaction for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[5]
-
Mixing Reactants: In a dry mortar, add thiosemicarbazide (1 molar equivalent), pivalic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).[5]
-
Grinding: Grind the mixture evenly at room temperature until the reaction is complete (as indicated by a change in consistency or by TLC analysis of a small quenched sample).[5]
-
Neutralization: Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8 and 8.2.[5]
-
Isolation: Filter the mixture to collect the solid product.
-
Purification: Wash the filter cake with water, dry it, and then recrystallize from a suitable solvent system (e.g., a mixture of DMF and water) to yield the final product.[5]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the analysis of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for analyzing this compound and its impurities?
A1: The most common analytical techniques for compounds similar to this compound, which is a 2-amino-1,3,4-thiadiazole derivative, are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5]
-
HPLC-UV/MS: This is a versatile technique for separating and quantifying the main compound and its non-volatile impurities. A reversed-phase C18 column is often used.[1][2]
-
GC-MS: This method is suitable for identifying volatile and semi-volatile impurities that may be present from the synthesis process.
-
NMR Spectroscopy: NMR is a powerful tool for the structural elucidation and characterization of the main compound and any unknown impurities.[3][4][5]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from several sources, including:
-
Starting materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate compounds.
-
By-products: Side reactions occurring during the synthesis can generate unintended molecules.
-
Degradation products: The compound may degrade over time due to factors like light, heat, or interaction with other chemicals.
-
Reagents and solvents: Residual solvents and other reagents used in the manufacturing and purification processes.
Q3: How can I identify an unknown impurity peak in my chromatogram?
A3: Identifying an unknown impurity typically involves a combination of techniques:
-
Mass Spectrometry (MS): Coupling your HPLC or GC to a mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which gives a clue to its molecular weight. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to help elucidate the structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful for determining its exact structure.[3][7]
-
Forced Degradation Studies: Subjecting the main compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Matching the retention times of these products with the unknown impurity can aid in its identification.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity mobile phase.- Implement a thorough needle wash program.- Inject a blank run to check for carryover. |
| Fluctuating baseline | - Air bubbles in the pump or detector- Incomplete mobile phase mixing- Detector lamp issue | - Degas the mobile phase.- Purge the pump to remove bubbles.- Ensure proper mobile phase mixing.- Check the detector lamp's age and intensity. |
| Poor resolution between peaks | - Suboptimal mobile phase composition- Inappropriate column | - Optimize the mobile phase gradient or isocratic composition.- Try a different column with a different stationary phase or particle size. |
Sample Preparation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low analyte recovery | - Incomplete dissolution of the sample- Analyte adsorption to the sample vial or filter | - Use a stronger solvent or sonicate the sample to ensure complete dissolution.- Use silanized vials or low-binding microcentrifuge tubes.- Test different filter materials for compatibility. |
| Presence of extraneous peaks | - Contamination from solvents, glassware, or pipettes | - Use high-purity solvents.- Thoroughly clean all glassware.- Use filtered pipette tips. |
Experimental Protocols
General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm or a wavelength of maximum absorbance for the compound |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
NMR Sample Preparation for Structural Elucidation
-
Sample Purity: For unambiguous structural elucidation of an impurity, it should be isolated and purified, typically by preparative HPLC.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, Methanol-d4). DMSO-d6 is often a good choice for 1,3,4-thiadiazole derivatives.[8]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the structure.
Visualizations
Experimental Workflow for Impurity Identification
Caption: A flowchart illustrating the typical workflow for identifying an unknown impurity.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine vs other thiadiazole derivatives in cancer cells
Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxic effects against a range of cancers, including breast, lung, colon, prostate, and leukemia.[3] The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][3]
Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity of several 1,3,4-thiadiazole derivatives against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA-MB-231) | More potent than cisplatin | [4] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA-MB-231) | More potent than cisplatin | [4] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | Breast (MDA-MB-231) | More potent than cisplatin | [4] |
| Compound 22d (propenyl-substituted) | Breast (MCF-7) | 1.52 | [2][5] |
| Compound 22d (propenyl-substituted) | Colon (HCT-116) | 10.3 | [2][5] |
| Compound 8a (phenyl-substituted) | Lung (A549) | 1.62 | [2][5] |
| Compound 32a | Liver (HepG-2) | 3.31 - 9.31 | [5] |
| Compound 32d | Breast (MCF-7) | 3.31 - 9.31 | [5] |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Not Specified | Not Specified | [4] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Myelogenous Leukemia (K562) | 7.4 (Abl protein kinase inhibition) | [4] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ) | Colon (LoVo) | 2.44 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ) | Breast (MCF-7) | 23.29 | [6] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer effects of 1,3,4-thiadiazole derivatives are mediated through various mechanisms, including the disruption of critical signaling pathways that govern cell growth, proliferation, and survival.
PI3K/Akt Signaling Pathway Inhibition
Several 1,3,4-thiadiazole derivatives have been shown to interfere with the PI3K/Akt signaling pathway.[3][7] This pathway is frequently overactivated in many cancers, promoting cell survival and proliferation. By inhibiting this pathway, these compounds can trigger apoptosis in cancer cells.
References
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine and Established Antibiotics: An Insight into Potential Antimicrobial Activity
A guide for researchers and drug development professionals on the prospective antimicrobial profile of a novel thiadiazole derivative.
This guide presents a comparative study of the potential antimicrobial activity of the novel compound 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine against a range of known antibiotics. Due to the limited availability of direct experimental data for this specific molecule, this analysis extrapolates its potential efficacy based on the performance of structurally similar 5-substituted-2-amino-1,3,4-thiadiazole derivatives reported in the scientific literature. The 1,3,4-thiadiazole nucleus is a significant scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4] The antimicrobial efficacy of these compounds is often linked to the =N-C-S moiety, which is believed to interact with various biological targets within microbial cells.[1]
Comparative Antimicrobial Spectrum
To provide a substantive comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against common Gram-positive and Gram-negative bacteria. These values are juxtaposed with the MIC values of standard antibiotics to benchmark the potential activity of this compound.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives | ||||
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine[3] | 20-28 | 20-28 | >100 | >100 |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine[3] | 20-28 | 20-28 | >100 | >100 |
| 5-(p-chlorophenyl)-2-amino-1,3,4-thiadiazole[3] | 62.5 | - | - | - |
| Various 5-substituted derivatives[5] | 126-1024 | - | 126-1024 | 126-1024 |
| Standard Antibiotics | ||||
| Ciprofloxacin[3][5] | 18-25 | - | <1 | <1 |
| Ofloxacin[6] | ||||
| Ampicillin | 0.25-1 | 0.06-0.25 | 2-8 | >1024 |
| Gentamicin | 0.12-1 | 0.03-0.25 | 0.25-2 | 0.5-4 |
Note: Specific MIC values for Ofloxacin were not provided in the search results, but it was used as a standard for comparison. The antimicrobial activity of 5-substituted-1,3,4-thiadiazole derivatives can vary significantly based on the nature of the substituent at the 5-position.[7]
Experimental Protocols
The antibacterial activity data presented in this guide are primarily derived from two widely accepted methodologies: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method.[1][6]
Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents:
-
A two-fold serial dilution of the test compound and standard antibiotics is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[1]
-
-
Assay Procedure:
-
The diluted compounds are dispensed into the wells of a microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
-
Incubation:
-
The plates are incubated at 37°C for 16-20 hours.[1]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation:
-
A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[1]
-
-
Plate Inoculation:
-
A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
-
Disk Application:
-
Paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface.
-
-
Incubation:
-
The plates are incubated at 37°C for 16-18 hours.[1]
-
-
Data Analysis:
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
-
Visualizing Methodologies and Potential Mechanisms
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the anticancer activity of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine using multiple cell lines
A Comparative Guide to Validating the Anticancer Activity of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] The versatile nature of the 1,3,4-thiadiazole ring allows for substitutions at various positions, leading to compounds with potent and selective anticancer effects. This guide focuses on the validation of the anticancer activity of a specific derivative, this compound, by comparing its potential efficacy with that of other experimentally validated 1,3,4-thiadiazole compounds. The primary mechanism of action for many compounds in this class involves the induction of apoptosis (programmed cell death) and interference with crucial cellular processes required for cancer cell proliferation.[1][4]
While direct experimental data for this compound is not yet extensively published, its structural features suggest a strong potential for anticancer activity based on the established structure-activity relationships of this class of compounds. This guide will provide a framework for its evaluation against various cancer cell lines and compare its anticipated performance with known 1,3,4-thiadiazole derivatives.
Comparative Cytotoxicity Data of 1,3,4-Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data serves as a benchmark for the expected potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | - | - |
| MCF-7 (Breast) | 23.29 | - | - | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| MDA-MB-231 (Breast) | 53.4 | Etoposide | 80.2 | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c) | MCF-7 (Breast) | 2.32 - 8.35 | - | - |
| HepG2 (Liver) | 2.32 - 8.35 | - | - | |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 (Breast) | 84 | Cisplatin | - |
| A549 (Lung) | 34 | Cisplatin | - |
Experimental Protocols
To validate the anticancer activity of this compound, a series of in vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LoVo, A549, HepG2) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the wells with the media containing the test compound and incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
1. Cell Treatment and Fixation:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
2. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
3. Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of a test compound.
Caption: General workflow for the in vitro evaluation of anticancer activity.
Potential Signaling Pathway
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. The PI3K/Akt pathway is a common target. The diagram below illustrates a simplified, hypothesized signaling pathway that could be affected by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt pathway leading to apoptosis.
Conclusion
Based on the extensive research into the anticancer properties of 1,3,4-thiadiazole derivatives, this compound emerges as a promising candidate for further investigation as an anticancer agent. The provided experimental protocols offer a clear roadmap for validating its cytotoxic and apoptotic-inducing activities across a panel of relevant cancer cell lines. The comparative data from existing literature will be crucial in contextualizing the potency and potential of this novel compound. Further studies to elucidate its precise mechanism of action, including its effects on specific signaling pathways and molecular targets, are warranted to fully establish its therapeutic potential.
References
Unraveling the Molecular Mechanisms of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of drug discovery, the elucidation of a compound's mechanism of action is a critical step toward understanding its therapeutic potential. This guide provides a comprehensive cross-validation of the probable mechanisms of action for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, a member of the biologically active 1,3,4-thiadiazole family. While direct studies on this specific molecule are limited, extensive research on structurally similar compounds points toward two primary pathways: carbonic anhydrase inhibition and protein kinase inhibition. This report will objectively compare these potential mechanisms, supported by experimental data from analogous compounds, to offer valuable insights for researchers, scientists, and drug development professionals.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The functional versatility of this heterocyclic core makes it a promising candidate for the development of novel therapeutic agents. This comparative analysis will delve into the molecular interactions and cellular consequences associated with the potential carbonic anhydrase and kinase inhibitory activities of this compound.
Comparative Analysis of Potential Mechanisms of Action
The biological activity of this compound is likely driven by its interaction with key enzymatic targets. Below, we compare two of the most probable mechanisms based on evidence from analogous compounds.
Table 1: Comparison of Potential Mechanisms of Action
| Feature | Carbonic Anhydrase Inhibition | Kinase Inhibition |
| Target Enzyme Family | Carbonic Anhydrases (CAs) | Protein Kinases |
| Primary Cellular Role | Regulation of pH, CO2 transport, ion exchange | Signal transduction, cell cycle control, apoptosis |
| Therapeutic Applications | Glaucoma, epilepsy, altitude sickness, cancer | Cancer, inflammatory diseases, neurodegenerative disorders |
| Mechanism of Inhibition | Coordination to the zinc ion in the active site | Competitive binding at the ATP-binding site |
| Key Structural Analogs | Acetazolamide, Methazolamide | Dasatinib, various experimental 1,3,4-thiadiazole derivatives |
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the inhibitory activities of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against carbonic anhydrases and protein kinases. These data serve as a proxy to estimate the potential efficacy of this compound.
Table 2: Carbonic Anhydrase Inhibitory Activity of 5-Amino-1,3,4-thiadiazole Derivatives
| Compound | Target Isozyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Bovine CA | 0.179 (hydratase) | 0.351 | [1] |
| Acetazolamide | Bovine CA | 0.758 (hydratase) | - | [1] |
| Novel Pyrazole Amide Derivatives | hCA-I | 3.25 - 4.75 | - | [2] |
| Novel Pyrazole Amide Derivatives | hCA-II | 0.055 - 2.6 | Well below parent compound | [2] |
| Acridine Sulfonamide Derivative (7e) | hCA-II | - | 0.0079 | [3] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. hCA: human Carbonic Anhydrase.
Table 3: Kinase Inhibitory and Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Activity | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 | Selective against Bcr-Abl-positive K562 cells | [4] |
| [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-(3,4,5-trimethoxybenzylidene)amine | - | < 0.1 (GI₅₀) | Antitumor activity | |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast Cancer) | - | Higher inhibitory activity than cisplatin | [4] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experiments used to assess carbonic anhydrase and kinase inhibition.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Protocol:
-
Enzyme and Inhibitor Preparation: Purified human carbonic anhydrase isozymes (hCA-I and hCA-II) are used. The test compound, this compound, is dissolved in DMSO to create a stock solution.
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of 25 mM Tris-HCl buffer (pH 7.4).
-
Add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the CA enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a 10 mM p-NPA solution in acetonitrile.
-
Monitor the increase in absorbance at 400 nm for 10 minutes using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibition Assay (Generic)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein kinase. The amount of phosphorylation is typically quantified using a radioactive ATP tracer ([γ-³²P]ATP) or through fluorescence-based methods.
Protocol:
-
Reagents: Kinase enzyme, substrate (e.g., a specific peptide), ATP, test compound, and kinase reaction buffer.
-
Assay Procedure:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Add the kinase enzyme and the substrate.
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration compared to a control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Signaling Pathways and Workflows
To further clarify the potential mechanisms of action, the following diagrams illustrate the involved signaling pathways and a general experimental workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy Analysis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine and Standard-of-Care Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational compound 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine against established standard-of-care drugs in the context of oncology. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] This document synthesizes available preclinical data to offer an objective comparison of efficacy.
Introduction to this compound
This compound is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. While this specific molecule is not extensively characterized in publicly available literature, the broader class of 2-amino-1,3,4-thiadiazoles has demonstrated significant potential as anticancer agents.[1][2] The therapeutic hypothesis is that compounds of this class may act as inhibitors of critical cellular pathways involved in cancer cell proliferation and survival, such as protein kinases or helicases.[1][5]
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 | |
| HT-29 | Colorectal Adenocarcinoma | 15.8 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 |
| A549 | Lung Carcinoma | 1.2 | |
| HT-29 | Colorectal Adenocarcinoma | 1.5 | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 20.1 |
| A549 | Lung Carcinoma | 10.5 | |
| HT-29 | Colorectal Adenocarcinoma | 18.7 |
Data Interpretation: The in vitro data indicate that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While not as potent as Doxorubicin, it demonstrates comparable or superior potency to Cisplatin in certain cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HT-29) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Doxorubicin, or Cisplatin and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Proposed Mechanism of Action: Kinase Inhibition
Based on the activity of similar 1,3,4-thiadiazole derivatives, a proposed mechanism of action for this compound is the inhibition of a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.[1]
Caption: Proposed inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow for Target Validation
The following workflow outlines the experimental steps to validate the proposed mechanism of action.
Caption: Experimental workflow for target validation and preclinical evaluation.
Conclusion
Preliminary in vitro data suggests that this compound is a promising scaffold for the development of novel anticancer agents. Its cytotoxic profile warrants further investigation into its precise mechanism of action and in vivo efficacy. Future studies should focus on identifying its molecular target and evaluating its performance in preclinical models of cancer. The broad therapeutic potential of the 1,3,4-thiadiazole class of compounds underscores the importance of continued research in this area.[1][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine activity
A comprehensive review of the biological activity of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine could not be compiled due to a lack of specific experimental data in the public domain. However, to address the interest in this class of compounds, this guide provides a comparative analysis of various 1,3,4-thiadiazole derivatives, focusing on their potential as anticancer agents and carbonic anhydrase inhibitors. The following sections summarize quantitative data, detail representative experimental protocols, and visualize key concepts related to this versatile heterocyclic scaffold.
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and diuretic properties.[1][2][3][4] This guide explores the structure-activity relationships of substituted 1,3,4-thiadiazoles, providing insights into their therapeutic potential.
In Vitro Activity Comparison
The in vitro efficacy of 1,3,4-thiadiazole derivatives has been extensively evaluated against various cancer cell lines and as enzyme inhibitors. The following tables present a summary of the cytotoxic and enzyme inhibitory activities of representative compounds from this class.
Anticancer Activity
The cytotoxic effects of 1,3,4-thiadiazole derivatives are often assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(4-Chlorophenyl)-N-(4-methylpiperazin-1-yl)acetamide | MCF-7 | 51.56 | 5-Fluorouracil | 6.80 |
| HepG2 | 44.87 | 5-Fluorouracil | - | |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide | PC-3 | 64.46 | Doxorubicin | - |
| HT-29 | 33.67 | Doxorubicin | - | |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | Significant | Cisplatin | Less Active |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 | 8.03 ± 0.5 | Cisplatin | 1.40 ± 1.1 |
| A-549 | 4.37 ± 0.7 | Cisplatin | 0.95 ± 0.90 | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g ) | LoVo | 2.44 | Cisplatin | - |
| MCF-7 | 23.29 | Doxorubicin | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Carbonic Anhydrase Inhibition
Certain 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Their inhibitory activity is typically evaluated against different CA isoenzymes.
Table 2: In Vitro Inhibition of Carbonic Anhydrase Isozymes by 1,3,4-Thiadiazole Derivatives
| Compound | Isozyme | Ki (nM) | Reference Compound |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | hCA II | 7.9 | Acetazolamide |
| Derivative 7e | hCA II | 7.9 | Acetazolamide |
In Vivo Studies
While in vivo data for a broad range of 1,3,4-thiadiazole derivatives is less readily available, some studies have demonstrated their potential in animal models. For instance, certain derivatives have shown diuretic activity in rats, a property linked to carbonic anhydrase inhibition.[5] Other studies have utilized mouse models to investigate the anticancer efficacy and pharmacokinetic properties of these compounds.[6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative methodologies for key in vitro and in vivo assays used to evaluate 1,3,4-thiadiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Cisplatin, Doxorubicin) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory effect of compounds on carbonic anhydrase activity can be determined using a stopped-flow spectrophotometer.[1]
-
Enzyme and Inhibitor Preparation: Solutions of purified carbonic anhydrase isoenzymes and the test compounds are prepared in appropriate buffers.
-
Assay Initiation: The enzyme and inhibitor are pre-incubated, and the reaction is initiated by the addition of CO2 as a substrate.
-
Activity Measurement: The catalytic activity is monitored by measuring the change in absorbance of a pH indicator over time.
-
Data Analysis: Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation.
In Vivo Anticancer Evaluation in a Mouse Xenograft Model
This model is used to assess the antitumor efficacy of compounds in a living organism.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound, a vehicle control, and a positive control drug (e.g., cyclophosphamide) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is expressed as the percentage of tumor growth inhibition.
Visualizations
The following diagrams illustrate key concepts related to the activity of 1,3,4-thiadiazole derivatives.
Caption: General workflow for the evaluation of 1,3,4-thiadiazole derivatives.
Caption: Potential signaling pathways targeted by anticancer 1,3,4-thiadiazole derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Alkyl-1,3,4-thiadiazol-2-amines: A Comparative Guide
The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects.[1][2] The biological activity of these compounds can be significantly influenced by the nature of the substituent at the 5-position of the thiadiazole core.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-alkyl-1,3,4-thiadiazol-2-amines, focusing on how different alkyl groups at this position modulate their biological efficacy.
Comparative Analysis of Biological Activity
The biological activity of 5-alkyl-1,3,4-thiadiazol-2-amine derivatives is intricately linked to the nature of the alkyl substituent at the C5 position. Variations in the alkyl chain length and branching can significantly impact the compound's interaction with biological targets, thereby influencing its therapeutic potential.
Anticancer Activity
Studies have shown that the presence of small alkyl groups at the 5-position of the 1,3,4-thiadiazole ring can confer potent anticancer properties. For instance, a derivative with a 5-ethyl group has demonstrated promising cytotoxic activity against MCF-7 and A549 cancer cell lines.[4] The lipophilic character of the alkyl group can enhance the molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets.[5]
| Compound ID | 5-Alkyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4y | Ethyl | MCF-7 | 84 ± 20 | [4] |
| 4y | Ethyl | A549 | 34 ± 8 | [4] |
| 2g | Benzenesulfonylmethyl-phenyl | LoVo | 2.44 | [3] |
| 2g | Benzenesulfonylmethyl-phenyl | MCF-7 | 23.29 | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Antimicrobial Activity
The 5-alkyl substitution also plays a critical role in the antimicrobial profile of 1,3,4-thiadiazol-2-amines. The Kirby-Bauer disc diffusion method is a common technique to evaluate the antibacterial and antifungal properties of these compounds.[1] While specific data for a series of 5-alkyl derivatives is not extensively compiled in a single study, the general consensus is that the lipophilicity and steric bulk of the alkyl group can influence the compound's ability to penetrate bacterial cell walls and interact with microbial enzymes.
Experimental Protocols
Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amines
A general method for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like concentrated sulfuric acid or trifluoroacetic acid.[1][6] The reaction mixture is typically refluxed, and the product is then isolated by pouring the mixture into ice water, followed by filtration and recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated for another few hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The Kirby-Bauer disc diffusion method is widely used for preliminary screening of antimicrobial activity.[1]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship Workflow
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The structure-activity relationship of 5-alkyl-1,3,4-thiadiazol-2-amines highlights the crucial role of the 5-position substituent in determining their biological activity. Generally, smaller, lipophilic alkyl groups appear to be favorable for enhancing anticancer efficacy. For antimicrobial activity, the optimal alkyl group may vary depending on the target microorganism. Further systematic studies involving a wider range of alkyl substitutions are necessary to fully elucidate the SAR and to design more potent and selective therapeutic agents based on the 1,3,4-thiadiazole scaffold.
References
- 1. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
Benchmarking the Antioxidant Potential of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. Due to the limited publicly available experimental data for this specific compound, this guide establishes a benchmark by comparing its anticipated performance with known 1,3,4-thiadiazole derivatives and standard antioxidant compounds. The information herein is intended to provide a framework for evaluating the antioxidant capacity of this novel compound.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated by its ability to scavenge free radicals and reduce oxidizing agents. The following table summarizes the antioxidant activity of various 1,3,4-thiadiazole derivatives and standard antioxidants, offering a reference for benchmarking this compound. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) from DPPH and ABTS assays, and as Trolox equivalents for the FRAP assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Trolox Equiv./mg) | Reference Compound(s) |
| Hypothetical: this compound | Data Not Available | Data Not Available | Data Not Available | - |
| Thiazolidinone Derivative with 1,3,4-thiadiazole (TZD 5) | 27.50 | Data Not Available | Data Not Available | Ascorbic Acid |
| Thiazolidinone Derivative with 1,3,4-thiadiazole (TZD 3) | 28.00 | Data Not Available | Data Not Available | Ascorbic Acid |
| 1,3,4-Thiadiazole Derivative (D-16) | 22.3 | Data Not Available | Data Not Available | Ascorbic Acid |
| Standard Antioxidants | ||||
| Ascorbic Acid | 1 - 10 | Data Not Available | Data Not Available | - |
| Trolox | 2 - 15 | 0.425 | Data Not Available | - |
| Butylated Hydroxytoluene (BHT) | 10 - 50 | Data Not Available | Data Not Available | - |
| Gallic Acid | 1.11 | Data Not Available | 6.765 | - |
| Quercetin | 5.77 | Data Not Available | 20.390 | - |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following are detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[1][2]
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions.[2] From these, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.[1] A blank containing only the solvent and a control containing the solvent and DPPH solution should also be prepared.[2]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][2]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[3]Acontrol
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]
Procedure:
-
Generation of ABTS•+: To generate the ABTS radical cation, mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[4] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Sample Preparation: Prepare a series of dilutions of the test compound and standard antioxidants.
-
Reaction Mixture: In a 96-well plate, add a small volume of each sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).[5]
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6-30 minutes).[3][6]
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7] The change in absorbance is monitored at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[7] The reagent should be prepared fresh and warmed to 37°C before use.[7]
-
Sample Preparation: Prepare dilutions of the test compound and a standard (e.g., Trolox or FeSO₄).
-
Reaction Mixture: In a test tube or 96-well plate, add a small volume of the sample or standard (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).[7]
-
Incubation: Incubate the mixture at 37°C for a specific time, typically 4-10 minutes.[7][8]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the standard antioxidant. The antioxidant capacity of the sample is then expressed as equivalents of the standard (e.g., µM Trolox equivalents).
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
Many antioxidant compounds exert their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[9] This pathway is a master regulator of the cellular antioxidant response.[9][10]
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[10] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[11]
Caption: The Nrf2-ARE signaling pathway in cellular antioxidant response.
Experimental Workflow
The general workflow for in vitro antioxidant assays follows a consistent pattern of solution preparation, reaction, and data analysis.
Caption: General experimental workflow for in vitro antioxidant assays.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Head-to-Head Comparison: 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine and the Known Helicase Inhibitor ML216
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine and its structural analog, the well-characterized Bloom (BLM) helicase inhibitor, ML216. While direct experimental data for this compound is limited in publicly available literature, this comparison leverages data from closely related 1,3,4-thiadiazole derivatives to provide a representative analysis against the established inhibitor ML216. The data presented herein is compiled from various scientific publications and is intended to serve as a resource for researchers in the fields of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data for the helicase inhibitory, cytotoxic, and antiviral activities of ML216 and representative 1,3,4-thiadiazole derivatives.
Table 1: Helicase Inhibition Activity
| Compound | Target Helicase | Assay Type | IC50 (µM) | Reference |
| ML216 | Human BLM (full-length) | DNA Unwinding | 2.98 | [1][2][3] |
| ML216 | Human BLM (truncated) | DNA Unwinding | 0.97 - 1.2 | [1][2][3][4] |
| ML216 | Human WRN | DNA Unwinding | 5.0 - 12.6 | [1][2] |
| ML216 | Human RECQ1 | DNA Unwinding | ~50 | [4] |
| ML216 | Human RECQ5 | DNA Unwinding | >50 | [4] |
| ML216 | E. coli UvrD | DNA Unwinding | >50 | [4] |
Table 2: Cytotoxicity Data (CC50 in µM)
| Compound Class / Specific Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Other Cell Lines | Reference |
| ML216 | >50 (PSNF5 fibroblasts) | - | - | >50 (PSNG13 fibroblasts) | [4] |
| 1,3,4-Thiadiazole Derivatives | 1.52 - 160 | 2.79 - 170 | 1.82 - 42.03 | HCT116: 3.29 - 10.3, PC-3: 64.46, HT-29: 33.67 | [5][6][7] |
Table 3: Antiviral Activity
| Compound Class | Virus | Assay Type | EC50 (µg/mL) | Reference |
| 1,3,4-Thiadiazole Derivatives | Tobacco Mosaic Virus (TMV) | In vivo protective | 203.5 | [8] |
| 1,3,4-Thiadiazole Derivatives | Tobacco Mosaic Virus (TMV) | In vivo curative | 59.2% inhibition at 500 µg/mL | [8] |
| 1,3,4-Thiadiazole Derivatives | HIV-1 | Cytopathic effect inhibition | 0.96 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Fluorescence-Based Helicase Unwinding Assay
This protocol is adapted from established methods for measuring helicase activity.
1. Reagents and Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
DNA Substrate: A forked duplex DNA substrate with a 5'-fluorescent label (e.g., FAM) on one strand and a quencher (e.g., Dabcyl) on the complementary strand.
-
Enzyme: Purified recombinant human BLM helicase.
-
ATP Solution: 100 mM ATP in water.
-
Test Compounds: Dissolved in DMSO.
-
Stop Buffer: 0.5 M EDTA.
-
Plate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen fluorophore.
2. Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, DNA substrate (final concentration 10 nM), and the test compound at various concentrations. Include a DMSO control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C. The unwinding of the duplex DNA separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
To determine the endpoint, add the stop buffer to a final concentration of 50 mM.
-
Calculate the initial rate of the reaction from the linear phase of the fluorescence increase.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cultured cells.
1. Reagents and Materials:
-
Cell Lines: e.g., MCF-7, A549, HepG2.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: Dissolved in DMSO.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for the fluorescence-based helicase unwinding assay.
Caption: Simplified DNA damage response pathway highlighting the role of helicases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Assessing the selectivity of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine for target enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative assessment of the enzymatic selectivity of compounds based on the 1,3,4-thiadiazole scaffold, a common motif in medicinal chemistry. While specific experimental data for 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is not extensively available in the public domain, this guide leverages data from structurally related 1,3,4-thiadiazole derivatives to illustrate the principles and methodologies of selectivity profiling.
The 1,3,4-thiadiazole ring is a versatile scaffold known to interact with a variety of biological targets. Its derivatives have shown promise as inhibitors of several enzyme classes, including kinases and lipoxygenases, which are implicated in diseases ranging from cancer to inflammation.[1][2][3][4][5] Selectivity is a critical attribute for any therapeutic agent, as it minimizes off-target effects and enhances the safety profile of a drug candidate.
Comparative Selectivity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the inhibitory activity (IC50 values) of various 1,3,4-thiadiazole derivatives against a panel of enzymes, showcasing the diverse selectivity profiles that can be achieved through structural modifications of this scaffold. A lower IC50 value indicates higher potency.
| Compound Class/Derivative | Target Enzyme | IC50 (nM) | Alternative Compounds | Target Enzyme | IC50 (nM) |
| [6][7][8]triazolo[3,4-b][1][6][8]thiadiazoles | c-Met Kinase | 2.02 | Crizotinib | c-Met Kinase | 7 |
| KDR (VEGFR2) | >5,000 | KDR (VEGFR2) | 4 | ||
| SRC | >5,000 | SRC | 101 | ||
| Thiadiazole-Thiazolidinone Hybrids | COX-2 | 70 | Celecoxib | COX-2 | 49 |
| 15-LOX | 11,000 | Zileuton | 5-LOX | 15,000 | |
| N-(5-Nitrothiazol-2-yl)-1,3,4-thiadiazole | Abl Kinase | 7,400 | Imatinib | Abl Kinase | 250 |
| BTK Kinase | Potent Inhibition | BTK Kinase | 10 | ||
| Benzimidazole-1,3,4-thiadiazoles | Casein Kinase-2 (CK2) | 15,000 | Ellipticine | Casein Kinase-2 (CK2) | 9,600 |
Data compiled from publicly available research.[1][2][9][10] Note that assay conditions can vary between studies, affecting direct comparability.
Experimental Protocols for Selectivity Assessment
The determination of an inhibitor's selectivity profile involves a series of robust and well-defined experimental assays. Below are detailed methodologies for key experiments commonly employed in drug discovery.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: This assay measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The activity of the enzyme is monitored in the presence of varying concentrations of the inhibitor.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1,3,4-thiadiazole derivative) in a suitable solvent like DMSO.
-
Prepare a buffered solution containing the target enzyme at a fixed concentration.
-
Prepare a solution of the enzyme's substrate. For kinase assays, this will include a peptide or protein substrate and ATP.[11]
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to each well.
-
Add serial dilutions of the test compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range of product formation.[11]
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product formed or substrate consumed. The detection method will depend on the enzyme and substrate (e.g., radiometric assay for kinases using [γ-³³P]ATP, fluorescence, luminescence, or absorbance).[12]
-
-
Data Analysis:
Broad-Spectrum Kinase Profiling
To assess the selectivity of a kinase inhibitor, it is screened against a large panel of kinases.
Principle: This high-throughput screening method evaluates the inhibitory effect of a compound at a fixed concentration against a wide array of kinases to identify both on-target and off-target activities.
General Protocol:
-
Compound Preparation: A stock solution of the test inhibitor is prepared.
-
Kinase Panel: A panel of purified, active kinases is utilized. Commercial services offer panels with hundreds of kinases.[][15]
-
Assay Execution:
-
The inhibitor is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
For each kinase, an in vitro activity assay is performed in the presence of the inhibitor, similar to the IC50 determination protocol. Radiometric assays are often considered the gold standard for their robustness.[16]
-
-
Data Analysis:
-
The percentage of inhibition for each kinase at the tested concentration is calculated.
-
The results are often visualized as a heatmap or a dendrogram to provide a clear overview of the inhibitor's selectivity profile.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict a typical kinase inhibitor selectivity profiling workflow and a representative signaling pathway.
Caption: Workflow for assessing enzyme inhibitor selectivity.
Caption: A representative receptor tyrosine kinase signaling pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste streams. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and maintain compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to be aware of its potential hazards and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Precautionary Actions | Required Personal Protective Equipment (PPE) |
| Health Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[2] Avoid breathing dust or vapors. Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] | Eye Protection: Chemical safety goggles or a face shield.[1] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1] Body Protection: A lab coat.[1] |
| Environmental Hazards | Potentially harmful to aquatic life. Avoid release to the environment. Do not let the product enter drains.[3][4][5] | N/A |
| Physical/Chemical Hazards | Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[6] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[7] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the necessary steps for the safe segregation, handling, and disposal of waste containing this compound.
1. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[1]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
-
2. Container Management:
All waste containers must be in good condition, compatible with the chemical, and properly labeled.[1][8]
-
Keep containers tightly closed except when adding waste.[1][8]
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., "Toxic," "Irritant").[1]
3. Spill and Decontamination Procedures:
In the event of a spill, follow these steps:
-
Small Spills:
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with the chemical.
-
The cleaning materials used for decontamination should also be disposed of as hazardous waste.[1]
-
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of materials contaminated with this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Classification
Based on data from similar thiadiazole derivatives, this compound should be handled as a hazardous substance with the following potential classifications:
-
Skin Irritation: May cause skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] |
| Body Protection | Laboratory coat and closed-toe shoes.[5] |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is strongly recommended to avoid inhalation of dust or vapors.[3][5] A dust mask (type N95 or equivalent) may be required if handling powders outside of a fume hood.[6] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is essential for safe handling.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before commencing work.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations inside a chemical fume hood to minimize dust generation.
-
Use non-sparking tools and handle the solid compound carefully to avoid creating dust.[3]
3. Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is necessary, use a well-controlled heating mantle and monitor the process closely.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
-
Decontaminate all surfaces and equipment used in the procedure.
Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[2][3] If respiratory irritation persists, seek medical attention.[3] |
| If on Skin | Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] Remove contaminated clothing.[2] |
| If in Eyes | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[3] |
| If Swallowed | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused compound and contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[4]
-
Do not mix with incompatible waste streams.
2. Container Management:
-
Use waste containers that are in good condition and compatible with the chemical.
-
Keep containers closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name, and the primary hazards.[5]
3. Final Disposal:
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Workflow and Safety Diagram
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
